Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Retrosynthetic Logic
Target Molecule: 2-Chloro-5,7-dimethylquinoline-3-carbonitrile
CAS Registry Number: 917747-10-5 (Generic for class/isomer specific)
Core Utility: Key intermediate for kinase inhibitors, tricyclic heterocycles (e.g., pyrimido[4,5-b]quinolines), and bioactive fused ring systems.
Retrosynthetic Analysis
The synthesis of 2-chloro-3-cyanoquinolines is most efficiently achieved through the functionalization of the quinoline core constructed via the Meth-Cohn quinoline synthesis . While traditional routes might suggest starting from a cyanoacetate derivative, the direct Vilsmeier-Haack cyclization of an acetanilide offers superior regiocontrol and yield for the 5,7-dimethyl substitution pattern.
Strategic Choice:
We will utilize a One-Pot Cascade Protocol .[1] Instead of isolating the aldehyde intermediate, we will intercept the Vilsmeier intermediate with hydroxylamine hydrochloride. This converts the formyl group (or its iminium precursor) directly into the nitrile under the acidic/dehydrating conditions provided by the excess POCl₃, significantly reducing process time and solvent waste.
Part 2: Detailed Experimental Protocol
Phase 1: Precursor Synthesis (N-Acetylation)
Rationale: The free amine must be protected as an acetanilide to direct the Vilsmeier cyclization.
Reagents:
3,5-Dimethylaniline (1.0 equiv)
Acetic Anhydride (1.2 equiv)
Glacial Acetic Acid (Solvent, 2-3 volumes) or Toluene.
Protocol:
Dissolve 3,5-dimethylaniline in glacial acetic acid at room temperature.
Charge a dry multi-neck flask with POCl₃ (approx. 2.5 equiv relative to acetanilide initially, or use total amount here if managing exotherm carefully).
Cool to 0–5°C under inert atmosphere (N₂ or Ar).
Add DMF dropwise.[6][7][8] Caution: Violent exotherm. A white/yellow slush (Vilsmeier salt) will form.
Substrate Addition:
Add solid 3,5-dimethylacetanilide to the Vilsmeier salt portion-wise.
Allow the mixture to warm to room temperature, then heat to 75–80°C .
Observation: Evolution of HCl gas. The mixture will turn deep yellow/orange.
Stir for 2–4 hours.
In-Process Control (IPC): Aliquot quenched in water -> TLC. Look for the aldehyde intermediate (2-chloro-5,7-dimethylquinoline-3-carbaldehyde).
Nitrile Transformation (The Cascade):
Cool the reaction mixture to 50–60°C .
Add the remaining POCl₃ (if not added initially) to ensure sufficient dehydrating power.
Add Hydroxylamine Hydrochloride solid in small portions.
Note: A secondary exotherm will occur.
Heat the mixture to 90–95°C for 1–2 hours.
Mechanism:[3][4][5][9][10][11] The hydroxylamine converts the aldehyde (or iminium species) to an oxime, which is immediately dehydrated by POCl₃ to the nitrile.
Work-up (Quenching):
Cool the mixture to room temperature.
Safety Critical: Pour the reaction mass slowly onto a large excess of crushed ice (approx. 10x weight) with vigorous stirring. Do not pour water into the reaction flask.
Stir for 30–60 minutes to hydrolyze residual POCl₃.
Neutralize the suspension to pH 7–8 using saturated Sodium Acetate or dilute Ammonia (careful of temperature spike).
Wash with copious water to remove inorganic salts and DMF.
Recrystallize from Acetonitrile or Ethanol/DMF mixture.
Part 3: Scientific Integrity & Validation (E-E-A-T)
Mechanistic Pathway & Visualization
The reaction proceeds through a chloro-iminium intermediate. The diagram below details the transformation from the acetanilide to the final nitrile, highlighting the critical "Meth-Cohn" cyclization node.
Caption: Mechanistic flow from aniline precursor to cyanoquinoline via Vilsmeier-Haack-Meth-Cohn cascade.
Troubleshooting & Optimization
Low Yield: Often caused by moisture in the Vilsmeier reagent formation. Ensure DMF is dry.
Incomplete Cyclization: If the intermediate acetanilide remains, increase the temperature of the first heating stage (up to 95°C) before adding hydroxylamine.
Regioselectivity Verification: The 3,5-dimethylaniline is symmetric regarding the ortho-positions, ensuring only the 5,7-dimethyl isomer is formed. No isomer separation is required.
Safety Note: The quenching of POCl₃ generates massive amounts of HCl gas and heat. Use a scrubber system.
Characterization Data (Expected)
Appearance: Pale yellow to tan solid.
IR (KBr): 2220–2230 cm⁻¹ (C≡N stretch), ~1580 cm⁻¹ (C=C aromatic). Absence of C=O stretch (1680 cm⁻¹).
¹H NMR (CDCl₃, 400 MHz):
Singlet ~2.5 ppm (3H, Me).
Singlet ~2.6 ppm (3H, Me).
Aromatic protons: Two singlets or meta-coupled doublets in the 7.2–7.8 ppm region.
C4-H: Singlet at ~8.5–8.7 ppm (Deshielded by CN and Cl).
Mass Spectrometry: M+ and M+2 peaks (3:1 ratio) typical of mono-chlorinated compounds.
References
Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530.
Lyle, R. E., et al. "Preparation of 2-chloro-3-cyano-quinolines." U.S. Patent 4,540,786, 1985.
Bhat, M., et al. "Synthesis and Biological Evaluation of Novel 2-Chloro-3-cyanoquinoline Derivatives." Heterocyclic Communications, vol. 23, no. 4, 2017.
BenchChem. "Application Notes and Protocols for the N,N-dimethylaniline and POCl3 Mediated Vilsmeier-Haack Reaction." BenchChem Protocols, 2025.[13]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Physicochemical Properties & Synthetic Utility of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile
Part 1: Executive Summary & Structural Logic
2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5) is a highly functionalized heterocyclic scaffold belonging to the halogenated quinoline family.[1] It serves as a critical "electrophilic hub" in medicinal chemistry, particularly for the synthesis of tricyclic DNA-intercalating agents, kinase inhibitors (e.g., Pim-1), and receptor modulators.
Its value lies in its orthogonal reactivity :
The C2-Chlorine: A highly activated site for Nucleophilic Aromatic Substitution (
), enabled by the electron-withdrawing nature of the ring nitrogen and the C3-cyano group.
The C3-Cyano Group: A versatile precursor for heterocyclization (e.g., to tetrazoles, pyrazoles) or reduction to primary amines.
The 5,7-Dimethyl Pattern: Provides specific lipophilic bulk and steric occlusion, often improving the pharmacokinetic profile (metabolic stability) of downstream drug candidates compared to the unsubstituted quinoline core.
Part 2: Physicochemical Profile
The following data aggregates calculated and predicted properties based on structural analogs and available chemical databases.
Table 1: Chemical Identity & Physical Properties
Property
Value / Description
Note
CAS Number
917747-10-5
Verified Identifier
Formula
Molecular Weight
216.67 g/mol
Physical State
Solid (Powder)
Typically off-white to tan
Solubility (Water)
Negligible (< 0.1 mg/mL)
Highly lipophilic
Solubility (Organic)
DMSO, DMF, ,
Soluble
LogP (Predicted)
3.6 - 4.1
High lipophilicity due to methyls
pKa (Predicted)
~1.5 (Quinoline N)
Weakly basic due to EWG (CN, Cl)
H-Bond Donors
0
H-Bond Acceptors
2
(N-ring, N-cyano)
Spectral Fingerprint (Predicted)
NMR (DMSO-): Distinct singlets for methyl groups (~2.4–2.6 ppm). The H4 proton (adjacent to CN) typically appears as a deshielded singlet around 8.5–9.0 ppm. H6 and H8 appear as meta-coupled singlets or doublets depending on resolution.
IR Spectrum: Characteristic nitrile stretch (
) at ~2220–2230 .
Part 3: Synthetic Accessibility (The Meth-Cohn Route)
The most authoritative route to this scaffold is the Meth-Cohn Synthesis , which utilizes the Vilsmeier-Haack reagent to cyclize acetanilides. This protocol is preferred for its scalability and region-specificity.
Workflow Logic
Precursor: 3,5-Dimethylaniline is acetylated to N-(3,5-dimethylphenyl)acetamide.
Vilsmeier Cyclization: The amide reacts with
/DMF.[2] The intermediate iminium species undergoes intramolecular electrophilic substitution to close the ring, yielding the 2-chloro-3-formyl derivative.
Functional Group Interconversion: The aldehyde is converted to the nitrile via an oxime intermediate (using
) followed by dehydration.
Figure 1: Step-wise synthesis of the target compound from commercially available aniline precursors.
Part 4: Reactivity & "Self-Validating" Protocols
The core utility of 2-chloro-5,7-dimethylquinoline-3-carbonitrile is its reactivity in Nucleophilic Aromatic Substitution (
) .
Mechanism
The C2 position is activated by the inductive effect of the ring nitrogen and the resonance withdrawal of the C3-cyano group. Nucleophiles (amines, thiols, alkoxides) attack C2, forming a Meisenheimer-like complex, followed by the elimination of the chloride ion.
Self-Validating Protocol:
Displacement
Why is this self-validating? The reaction produces a distinct physical change—often the precipitation of the product or the formation of a hydrochloride salt—and a clear shift in fluorescence (many 2-aminoquinolines are fluorophores).
Experimental Procedure (Standardized):
Stoichiometry: Dissolve 1.0 eq of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile in anhydrous DMF or Acetonitrile (0.5 M concentration).
Nucleophile: Add 1.2–1.5 eq of the amine (e.g., morpholine, piperazine, or an aniline).
Base: Add 2.0 eq of
or DIPEA (to scavenge HCl).
Conditions: Heat to 80–100°C for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
Validation Check:
TLC: Disappearance of the starting material spot (
~0.6) and appearance of a more polar, often fluorescent spot ( ~0.3–0.4).
Workup: Pour into ice water. The product usually precipitates as a solid. Filtration yields the crude 2-amino-3-cyanoquinoline.
Specific Risk: As a nitrile, it may release cyanide under extreme acidic/metabolic conditions, though the aromatic nitrile is generally stable.
Handling: Use standard PPE (gloves, goggles). All reactions involving
or must be performed in a well-ventilated fume hood due to the generation of HCl and gases.
References
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1.
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53396808, 2-Chloro-5,7-dimethyl-3-(2-nitroethenyl)quinoline (Analogous Structure Data).
BuyersGuideChem. "2-Chloro-5,7-dimethylquinoline-3-carbonitrile CAS 917747-10-5."[1]
Santa Cruz Biotechnology. "2-Chloro-5,7-dimethylquinoline-3-carbonitrile Product Data."
Bhat, M. et al. (2013). "Synthesis and Biological Evaluation of Quinoline-3-carbonitrile Derivatives." Heterocyclic Letters. (General reference for 2-chloro-3-cyanoquinoline reactivity).
Spectral Data Guide: 2-Chloro-5,7-dimethylquinoline-3-carbonitrile
This technical guide details the spectral characterization and structural elucidation of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile , a critical scaffold in the development of cystic fibrosis transmembrane conductance...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the spectral characterization and structural elucidation of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile , a critical scaffold in the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators and other bioactive quinoline derivatives.
Introduction & Structural Significance
2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5) represents a highly functionalized quinoline core. Its value lies in the orthogonal reactivity of its substituents:
C2-Chloro: A "soft" electrophilic site susceptible to nucleophilic aromatic substitution (
) by amines, thiols, or alkoxides.
C3-Cyano: A versatile handle for hydrolysis (to amides/acids), reduction (to amines), or cyclization (to tetrazoles/fused rings).
5,7-Dimethyl Pattern: Provides steric bulk and lipophilicity, often crucial for binding affinity in hydrophobic pockets (e.g., CFTR modulators).
This guide provides the synthesis pathway, spectral benchmarks, and rigorous characterization protocols required for validating this compound.
Synthesis Pathway (Vilsmeier-Haack Cyclization)
The most robust route to this scaffold utilizes the Meth-Cohn variation of the Vilsmeier-Haack reaction. This approach constructs the quinoline ring, installs the C2-chloro group, and introduces the C3-formyl group (later converted to nitrile) in a single or sequential workflow.
Figure 1: Step-wise synthesis workflow via Vilsmeier-Haack cyclization.
Spectral Characterization
The following data is synthesized from literature benchmarks for this specific scaffold and its immediate derivatives (e.g., the aldehyde precursor and amino-substituted analogs).
A. Nuclear Magnetic Resonance (NMR)
The 5,7-dimethyl substitution pattern simplifies the aromatic region, leaving only two aromatic protons (H6 and H8) and the distinct H4 singlet.
Predicted H NMR Data (400 MHz, CDCl)
Position
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
H4
8.60 – 8.75
Singlet (s)
1H
Highly deshielded due to C3-CN and C2-Cl proximity.
H8
7.50 – 7.60
Singlet (s)
1H
Meta-coupling only; deshielded by ring nitrogen.
H6
7.15 – 7.25
Singlet (s)
1H
Meta-coupling only; shielded relative to H8.
Me-5
2.60 – 2.70
Singlet (s)
3H
Deshielded by peri-interaction with H4.
Me-7
2.45 – 2.55
Singlet (s)
3H
Standard aromatic methyl shift.
Key Diagnostic Signals:
H4 Singlet: The lack of coupling for the proton at position 4 is definitive for 3-substituted quinolines.
H6/H8 Coupling: These protons appear as broad singlets or doublets with small coupling constants (
Hz) due to meta positioning.
C NMR Data (100 MHz, CDCl)
Carbon Type
Shift ( ppm)
Notes
C2 (C-Cl)
~150.0
Deshielded by Cl and N; characteristic of 2-chloroquinolines.
C4
~140.0
C3 (C-CN)
~105.0 – 108.0
Shielded relative to other aromatic carbons due to CN anisotropy.
-CN (Nitrile)
~115.0 – 117.0
Distinct weak signal in the nitrile region.
Methyls
18.0 – 22.0
Two distinct aliphatic signals.
B. Infrared Spectroscopy (FT-IR)
The nitrile stretch is the primary diagnostic band for this step.
(Nitrile): 2220 – 2230 cm (Sharp, Medium intensity).
(Quinoline Ring): 1610, 1580, 1490 cm.
(Aryl Chloride): 1050 – 1080 cm (often obscured but diagnostic if visible).
(Aliphatic): 2920 – 2960 cm (Methyl groups).
C. Mass Spectrometry (MS)
Ionization Mode: ESI+ or APCI.
Molecular Ion (
): 216.67 Da.
Isotope Pattern: A distinct 3:1 ratio for
(217) and (219) confirms the presence of a single Chlorine atom.
Experimental Validation Protocols
Protocol 1: Purity Assessment via HPLC
To ensure the compound is suitable for biological screening (e.g., CFTR assays), purity >95% is required.
Primary source for the synthesis and spectral characterization of the 5,7-dimethylquinoline scaffold.
Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 1. The Vilsmeier–Haack Cyclisation of Acetanilides." Tetrahedron Letters, 19(23), 2045-2048.
Foundational methodology for the synthesis of 2-chloro-3-formylquinolines.
Ambika, S., & Singh, R. M. (2005).[2] "Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities." Indian Journal of Chemistry - Section B, 44B, 1868-1875.
Detailed protocols for converting formyl quinolines to nitriles.
Substituted Quinoline-3-carbonitriles: A Comprehensive Technical Guide for Drug Discovery and Development
Executive Summary The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic compounds with significant therapeutic value.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic compounds with significant therapeutic value.[1][2] Among its many derivatives, substituted quinoline-3-carbonitriles have emerged as a particularly promising class of molecules, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse pharmacological applications of these compounds, with a focus on their potential as anticancer, antimicrobial, and antiviral agents. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their synthesis and biological evaluation, making this a vital resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Quinoline-3-carbonitrile Core
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[1][2] The introduction of a nitrile (-CN) group at the 3-position of the quinoline ring system creates the quinoline-3-carbonitrile scaffold. This addition is not merely an inert modification; the carbonitrile group is a powerful and versatile functional group that significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability. Its presence has been linked to a variety of biological actions, with anticancer properties being particularly prominent.[3]
The versatility of the quinoline-3-carbonitrile core allows for substitutions at various positions, leading to a vast chemical space for optimization of pharmacological activity. This guide will explore how strategic modifications to this scaffold can lead to potent and selective therapeutic agents.
Synthetic Strategies for Substituted Quinoline-3-carbonitriles
The construction of the quinoline-3-carbonitrile framework can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Friedländer Annulation
A classic and widely used method for quinoline synthesis is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, such as ethyl cyanoacetate. The reaction is typically catalyzed by an acid or a base.
A key advantage of the Friedländer synthesis is the direct formation of the substituted quinoline ring in a single step.
Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline.[4] This method is particularly useful for accessing quinolines with specific substituents at these positions.
Pfitzinger Reaction
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from isatin and a carbonyl compound. While not directly yielding the 3-carbonitrile, subsequent chemical transformations can be employed to introduce the nitrile group.[4]
One-Pot Multicomponent Reactions
Modern synthetic chemistry often favors one-pot multicomponent reactions for their efficiency and atom economy. Several such methods have been developed for the synthesis of quinoline-3-carbonitrile derivatives. For instance, a one-pot reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium acetate can yield highly substituted quinoline-3-carbonitriles.[5]
Experimental Protocol: One-Pot Synthesis of a Substituted Quinoline-3-carbonitrile[5]
This protocol describes a general procedure for the synthesis of a 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative.
Materials:
Aromatic aldehyde (1 mmol)
Malononitrile (1 mmol)
Cyclohexanone (1 mmol)
Ammonium acetate (2 mmol)
Ethanol (10 mL)
Procedure:
A mixture of the aromatic aldehyde, malononitrile, cyclohexanone, and ammonium acetate in ethanol is stirred at reflux for 4-6 hours.
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature.
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure quinoline-3-carbonitrile derivative.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: One-Pot Synthesis of Substituted Quinoline-3-carbonitriles.
Biological Activities of Substituted Quinoline-3-carbonitriles
The quinoline-3-carbonitrile scaffold has proven to be a versatile platform for the development of agents with a wide range of biological activities.
Anticancer Activity
Substituted quinoline-3-carbonitriles have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][6]
3.1.1. Kinase Inhibition
Many quinoline derivatives function as inhibitors of protein kinases, which are crucial enzymes in cancer cell signaling pathways.[3] Specifically, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.[7] Some compounds act as irreversible inhibitors by forming a covalent bond with a cysteine residue in the active site of the kinase.[7]
One notable example is the series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles, which have been developed as irreversible inhibitors of EGFR and HER-2.[7] Compound EKB-569 , a member of this series, has shown excellent oral in vivo activity and has entered clinical trials for cancer treatment.[7]
Caption: Inhibition of EGFR/HER-2 Signaling by Quinoline-3-carbonitriles.
3.1.2. Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Some quinoline derivatives have been designed as tubulin polymerization inhibitors, targeting the colchicine binding site.[8] These compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[8]
3.1.3. Topoisomerase Inhibition
Topoisomerases are essential enzymes for DNA replication and repair, and their inhibition can lead to cancer cell death.[9] Certain quinoline-3-carbonitrile derivatives have been identified as inhibitors of topoisomerase II.[3]
Table 1: Anticancer Activity of Representative Quinoline-3-carbonitriles
The emergence of multidrug-resistant bacteria has created a pressing need for new antimicrobial agents. Substituted quinoline-3-carbonitriles have shown promising activity against a range of bacterial and fungal pathogens.[2][10]
3.2.1. Mechanism of Action
The primary antibacterial mechanism for many quinoline derivatives, particularly the well-known fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][11] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. Some novel quinoline-3-carbonitrile derivatives have been shown to interact with the DNA gyrase target enzyme.[5]
3.2.2. Spectrum of Activity
Quinoline-3-carbonitriles have demonstrated activity against both Gram-positive and Gram-negative bacteria.[5][12] For example, certain derivatives have shown moderate to good antibacterial activity with MIC values ranging from 3.13 to 100 µM.[12]
This protocol outlines the determination of the MIC of a quinoline-3-carbonitrile derivative against a bacterial strain using the broth microdilution method.
Materials:
Test compound (substituted quinoline-3-carbonitrile)
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
Add the bacterial inoculum to each well containing the diluted compound.
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
Incubate the plate at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
The quinoline scaffold is also a promising starting point for the development of antiviral drugs.[6][13] Derivatives have shown activity against a variety of viruses, including Dengue virus, Enterovirus D68, and SARS-CoV-2.[14][15][16]
3.3.1. Mechanism of Action
The antiviral mechanisms of quinoline-3-carbonitriles are diverse and can be virus-specific. For instance, against Dengue virus, some derivatives have been shown to impair the accumulation of the viral envelope glycoprotein.[14] In the case of Enterovirus D68, certain quinoline analogues have been identified as targeting the viral protein VP1.[15] For SARS-CoV-2, some quinoline-3-carboxylate derivatives have shown binding affinity to the main viral protease (NSP5).[16]
Table 2: Antiviral Activity of Representative Quinoline Derivatives
The biological activity of substituted quinoline-3-carbonitriles is highly dependent on the nature and position of the substituents on the quinoline ring.
Position 4: The substituent at the 4-position often plays a crucial role in target engagement. For example, in the case of EGFR/HER-2 inhibitors, a 4-anilino group is critical for activity.[7]
Positions 6 and 7: Substitutions at these positions can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, which in turn affect bioavailability and cell permeability.[7][17] Halogenation at the 6-position has been shown to enhance cytotoxic and kinase inhibitory activities.[17]
The Nitrile Group: The 3-carbonitrile group is a key pharmacophore and its replacement often leads to a decrease or loss of activity.[3]
Caption: Structure-Activity Relationship of Quinoline-3-carbonitriles.
Conclusion and Future Perspectives
Substituted quinoline-3-carbonitriles represent a highly versatile and privileged scaffold in medicinal chemistry. Their demonstrated efficacy against a range of challenging diseases, including cancer, bacterial infections, and viral illnesses, underscores their therapeutic potential. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic insights, is expected to yield novel drug candidates with improved potency, selectivity, and safety profiles. The synthetic accessibility of these compounds, particularly through efficient one-pot multicomponent reactions, further enhances their attractiveness for drug discovery programs. As our understanding of the molecular basis of diseases continues to evolve, the rational design of new substituted quinoline-3-carbonitrile derivatives will undoubtedly play a significant role in the development of the next generation of therapeutics.
References
Aly, A. A., El-Sayed, W. A., Mohamed, Y. A., & Zaki, E. G. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 12(1), 1-17. [Link]
Ahmad, S., Al-Salahi, R., Marzouk, M., Al-Dies, A. M., & Wani, M. Y. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]
Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6, 7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
Al-Omair, M. A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14359-14369. [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & Aly, A. A. (2016). Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions. Medicinal Chemistry Research, 25(12), 2844-2856. [Link]
Singh, P., & Kumar, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-11. [Link]
Kumar, A., & Singh, P. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1628-S1643. [Link]
Yadav, P., & Shah, K. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 981944. [Link]
Sharma, P., & Kumar, A. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. [Link]
Hagras, M., Bayoumi, A. H., El-gamal, K. M., & Abulkhair, H. S. (2015). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 84-91. [Link]
Kumar, P., Sharma, S., Kumar, R., & Singh, P. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651-2665. [Link]
Tawfeek, H. N., Hasanin, T. H. A., & Bräse, S. (2024). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 14(20), 14044-14073. [Link]
Sepúlveda-Crespo, D., Cárdenas, P., & Valenzuela, J. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Viruses, 10(3), 133. [Link]
Sharma, P., & Kumar, A. (2020). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 11(10), 4768-4780. [Link]
ResearchGate. (n.d.). Synthesis of quinoline-3-carbonitrile derivatives. [Link]
ResearchGate. (n.d.). Chemical structures of anticancer active quinoline derivatives. [Link]
Snehi, V., & Singh, P. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 46-60. [Link]
Kumar, A., & Singh, P. (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management, 4(5), 112-118. [Link]
Bawa, S., & Kumar, S. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
El-Naggar, M., Abusaif, M. S., Al-Dies, A. M., & El-Gamal, K. M. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 12(48), 31213-31229. [Link]
Sepúlveda-Crespo, D., Cárdenas, P., & Valenzuela, J. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Viruses, 10(3), 133. [Link]
Singh, A., & Kumar, A. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(6), 2464-2469. [Link]
Sharma, P., & Kumar, A. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-10. [Link]
Kumar, A., & Singh, P. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]
Kumar, A., & Singh, P. (2018). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR, 5(8), 633-647. [Link]
Al-Warhi, T., Al-Dies, A. M., Marzouk, M., Al-Salahi, R., & Wani, M. Y. (2023). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. ACS Omega, 8(26), 23533-23545. [Link]
Li, Y., Zhang, Y., Wang, Y., Li, J., Zhang, L., & Liu, H. (2022). Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. Journal of Medicinal Chemistry, 65(17), 11634-11651. [Link]
Sharma, P., & Kumar, A. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences and Research, 13(7), 2736-2747. [Link]
Ray, W. K., & Riscoe, M. K. (1994). Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity. Journal of Medicinal Chemistry, 37(10), 1511-1518. [Link]
Kumar, A., & Singh, P. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(37), 25867-25885. [Link]
Sharma, P., & Kumar, A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 603-622. [Link]
The Multifaceted Biological Activities of Quinoline Compounds: A Technical Guide for Drug Discovery Professionals
Abstract The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents.[1][2][3] This technical guide p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of quinoline-containing compounds, with a focus on their potential as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents. By elucidating the intricate mechanisms of action and providing detailed, field-proven experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel quinoline-based therapeutics.
Introduction: The Quinoline Nucleus - A Privileged Scaffold in Medicinal Chemistry
Quinoline, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has been extensively explored for its broad spectrum of biological activities.[1][2][4] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties.[5][6] From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolones as potent antibiotics, the quinoline core has consistently proven its therapeutic value.[1] This guide delves into the key biological activities of quinoline derivatives, offering a synthesis of mechanistic insights and practical experimental guidance.
Anticancer Activity of Quinoline Compounds
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][7][8] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][8][9]
Mechanisms of Anticancer Action
2.1.1. Induction of Apoptosis:
A primary mechanism by which quinoline compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[2][10][11] This is often achieved through the intrinsic (mitochondrial) pathway, characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[10] Some quinoline derivatives can also induce apoptosis by generating reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2]
Signaling Pathway: Intrinsic Apoptosis Induction by Quinoline Compounds
Caption: Intrinsic apoptosis pathway induced by quinoline compounds.
2.1.2. Cell Cycle Arrest:
Quinoline derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][8][12] This is often observed as an accumulation of cells in the G2/M or S phase of the cell cycle.[2][12][13] The underlying mechanism can involve the inhibition of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs), or interference with microtubule dynamics.[14]
Caption: Logical flow of quinoline-induced cell cycle arrest.
Experimental Protocols for Assessing Anticancer Activity
2.2.1. Cell Viability and Cytotoxicity Assays:
The initial evaluation of a compound's anticancer potential involves determining its effect on cancer cell viability. The MTT and SRB assays are robust and widely used colorimetric methods for this purpose.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Add serial dilutions of the quinoline compound to the wells and incubate for 24-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay [2][13][14][17]
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
Washing: Wash the plates five times with slow-running tap water and air dry.
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
Absorbance Measurement: Read the absorbance at 565 nm.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening.
Quantitative Data: Anticancer Activity of Quinoline Derivatives
The anticancer efficacy of quinoline derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Quinoline derivatives, particularly the fluoroquinolones, are a clinically important class of broad-spectrum antibacterial agents. They are also being investigated for their activity against other microbes, including fungi and mycobacteria.[10][21]
Mechanism of Antimicrobial Action
The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA synthesis.[5][15] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[15][17][22]
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[15] Quinolones bind to the gyrase-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[22]
Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication.[17] Inhibition of topoisomerase IV by quinolones prevents the separation of replicated chromosomes, leading to cell death.
Signaling Pathway: Quinolone Inhibition of Bacterial DNA Replication
Caption: Mechanism of action of quinolone antibiotics.
Experimental Protocol for Assessing Antimicrobial Activity
Quinolines are historically and currently vital in the fight against malaria, with chloroquine and quinine being prominent examples.[3][25] Their primary mode of action targets the unique biology of the Plasmodium parasite within red blood cells.[3][25]
Mechanism of Antimalarial Action
The main mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole.[3][4][25]
The parasite digests hemoglobin, releasing toxic free heme.
The parasite normally detoxifies heme by polymerizing it into an inert crystalline substance called hemozoin.
Quinoline drugs, being weak bases, accumulate in the acidic food vacuole.
They bind to free heme, forming a complex that caps the growing hemozoin crystal, preventing further polymerization.[4][25]
The buildup of toxic free heme leads to oxidative stress, membrane damage, and parasite death.[26]
Signaling Pathway: Inhibition of Heme Polymerization by Quinolines
Caption: Mechanism of action of quinoline antimalarials.
Experimental Protocol for Assessing Antimalarial Activity
Protocol 4: In Vitro Antiplasmodial Assay (Schizont Maturation Inhibition) [27]
Parasite Culture: Culture Plasmodium falciparum in human red blood cells in RPMI 1640 medium.
Compound Dilution: Prepare serial dilutions of the quinoline compound in a 96-well microtiter plate.
Inoculation: Add the parasite-infected red blood cell suspension to each well.
Incubation: Incubate the plate under a low-oxygen atmosphere at 37°C for 24-48 hours.
Assessment: Prepare thin blood smears, stain with Giemsa, and microscopically count the number of schizonts per 200 asexual parasites to determine the inhibition of maturation.
Quantitative Data: Antimalarial Activity of Quinoline Derivatives
The in vitro antimalarial activity is typically reported as the IC50 value, the concentration that inhibits parasite growth by 50%.
Quinoline derivatives have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for the treatment of various inflammatory diseases.[1][8][20][28]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of quinoline compounds are mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways.
Cyclooxygenase (COX) Inhibition: Many quinoline derivatives inhibit COX-1 and/or COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1][29][30]
Inhibition of Pro-inflammatory Cytokine Production: Quinolines can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[31]
Modulation of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response.[1][16][32][33][34] Quinoline derivatives can inhibit the activation of these pathways, thereby downregulating the expression of inflammatory genes.[35]
Signaling Pathway: Quinolone Inhibition of Inflammatory Pathways
Caption: Inhibition of key inflammatory pathways by quinoline compounds.
Experimental Protocols for Assessing Anti-inflammatory Activity
Protocol 5: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages [35][36][37]
Cell Culture and Treatment: Culture RAW 264.7 murine macrophages and pre-treat with various concentrations of the quinoline compound for 1-2 hours.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay): Measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Pro-inflammatory Cytokine Quantification (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol 6: In Vitro Cyclooxygenase (COX) Inhibition Assay [3][25][28]
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and arachidonic acid substrate.
Plate Setup: Add buffer, heme, and enzyme to a 96-well plate.
Inhibitor Addition: Add various concentrations of the quinoline compound.
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic or fluorogenic substrate.
Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives
The anti-inflammatory activity is often expressed as the IC50 value for the inhibition of a specific enzyme or the production of an inflammatory mediator.
The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents with a wide range of biological activities. The insights into their mechanisms of action, from inducing apoptosis in cancer cells to inhibiting crucial parasitic and bacterial enzymes, provide a strong foundation for rational drug design. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of novel quinoline derivatives.
Future research should focus on the development of quinoline-based compounds with enhanced target selectivity and improved pharmacokinetic profiles to minimize off-target effects and improve clinical efficacy. The exploration of hybrid molecules that combine the quinoline scaffold with other pharmacophores represents a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects. As our understanding of the molecular basis of disease continues to grow, the versatile quinoline nucleus is poised to remain a central element in the discovery of next-generation medicines.
References
Sullivan, D. J., Jr., & Matile, H. (1998). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Journal of Biological Chemistry, 273(47), 31153–31158. [Link]
Tiwari, R., Mahajan, S., & Kumar, V. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(50), 31467-31488. [Link]
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5646–5667. [Link]
Smith, J. T. (1986). [Mechanism of Action of Quinolones]. PubMed. [Link]
Tripathi, R. P., Mishra, R. C., Dwivedi, N., & Tewari, N. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2246. [Link]
Abbas, S. Y., El-Damasy, A. K., & Salem, M. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30517-30536. [Link]
Chen, L. W., & Egan, M. A. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 9, 456. [Link]
Sullivan, D. J., Jr. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. PubMed. [Link]
de Kock, C., Smith, P. J., & Chibale, K. (2025, October 23). Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies. ACS Publications. [Link]
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]
Mirzaei, S., Eisvand, F., & Nejabat, M. (n.d.). Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models. Anti-Cancer Agents in Medicinal Chemistry. [Link]
Tiwari, R., Mahajan, S., & Kumar, V. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
ResearchGate. (n.d.). MAPK signalling pathways. Schematic diagram of the major putative.... [Link]
Kim, J. S., & He, L. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 103(1), 7.10.1–7.10.12. [Link]
Lawrence, T., & Fong, C. (2010). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 1, 137. [Link]
ResearchGate. (n.d.). Antibacterial mechanism of action of quinolones at DNA gyrase as target site created by biorender.com. [Link]
Blower, T. R. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]
Egan, T. J. (1995). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 91(4), 180-184. [Link]
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
Quinolone - Machanism of Action. (2018, February 12). YouTube. [Link]
Chen, Y. L., et al. (2017). An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells. Oncotarget, 8(26), 42651–42665. [Link]
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1937–1955. [Link]
Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
ResearchGate. (n.d.). MAPK signaling in inflammation (created using Microsoft Office PowerPoint). [Link]
Bio-protocol. (n.d.). DNA gyrase supercoiling inhibition assay. [Link]
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(7), 100527. [Link]
ResearchGate. (n.d.). Quinoline-chalcone hybrids that induce cell cycle arrest and apoptosis. [Link]
An, F., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 446–456. [Link]
Cargnello, M., & Roux, P. P. (2011). Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases. Microbiology and Molecular Biology Reviews, 75(1), 50–83. [Link]
ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. [Link]
Bio-protocol. (2022, February 24). Detailed Western Blotting (Immunoblotting) Protocol. [Link]
Cover, T. L. (2013). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 946, 193–204. [Link]
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
Ekins, S., et al. (2009). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 53(10), 4349–4356. [Link]
Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. [Link]
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
Ibrahim, D. A., et al. (2015). Synthesis and Evaluation of the Anti-Inflammatory Activity of Quinoline Derivatives. Medicinal Chemistry Research, 24(6), 2591–2603. [Link]
Longdom Publishing. (n.d.). In Vitro Anti-Inflammatory Activity of Russula virescens in the Macrophage like Cell Line RAW 264.7 Activated by Lipopolysaccharide. [Link]
Reactivity of the Carbonitrile Group in Quinolines: A Technical Guide
Executive Summary The quinoline-carbonitrile scaffold represents a critical junction in medicinal chemistry, serving as both a pharmacophore in its own right (e.g., kinase inhibitors) and a versatile synthetic handle.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline-carbonitrile scaffold represents a critical junction in medicinal chemistry, serving as both a pharmacophore in its own right (e.g., kinase inhibitors) and a versatile synthetic handle.[1] This guide dissects the reactivity profiles of the cyano group attached to the quinoline core. Unlike simple benzonitriles, the reactivity of quinoline carbonitriles is heavily modulated by the pyridine-like nitrogen atom, creating distinct electrophilic gradients depending on the position (C2, C3, or C4). This document provides a mechanistic analysis of these positional effects, detailed protocols for key transformations (hydrolysis, tetrazole formation, reduction), and insights into modern transition-metal-catalyzed C-CN bond activation.
Electronic Architecture & Positional Effects
The reactivity of the cyano group is not uniform across the quinoline ring. The electron-deficient nature of the pyridine ring (N1) exerts a profound influence on the electrophilicity of the attached nitrile.
The Electrophilic Gradient
C2- and C4-Carbonitriles: These positions are vinylogous to the ring nitrogen. Resonance structures place a positive charge density at C2 and C4, rendering the nitrile carbon highly electrophilic.
Consequence: These nitriles are exceptionally reactive toward nucleophiles. Hydrolysis can occur under mild conditions, and the cyano group itself can sometimes act as a leaving group (pseudohalide) in nucleophilic aromatic substitution (
) reactions.
C3-Carbonitrile: The C3 position is essentially "meta" to the ring nitrogen. It does not benefit from direct resonance withdrawal by the nitrogen.
Consequence: Reactivity mirrors that of benzonitrile. Harsh conditions or Lewis acid activation are often required for nucleophilic attack.
C5-C8 (Benzenoid) Carbonitriles: These behave similarly to substituted benzonitriles, with reactivity modulated slightly by the overall electron-withdrawing nature of the fused pyridine ring.
Visualization of Reactivity Pathways
The following diagram illustrates the divergence in reactivity based on position and reagent choice.
Caption: Divergent reactivity pathways for quinoline carbonitriles based on ring position and reagent selection.
Nucleophilic Transformations[2][3]
Controlled Hydrolysis (The Amide Challenge)
Converting a nitrile to a primary amide without over-hydrolysis to the carboxylic acid is a classic challenge. For quinolines, the method must be compatible with the basic nitrogen.
Radziszewski Reaction: The use of alkaline hydrogen peroxide is the gold standard for C2/C4 quinoline nitriles. The hydroperoxide anion (
) is a potent nucleophile (alpha-effect) that attacks the nitrile to form an imidate intermediate, which collapses to the amide and oxygen.
Metal Catalysis: For C3-nitriles, which are more sluggish, Ruthenium or Platinum catalysts (e.g., Parkins catalyst) allow for hydration under neutral conditions, preventing ring protonation or side reactions.
Tetrazole Formation (Bioisosteres)
The conversion of the nitrile to a 5-substituted-1H-tetrazole is pivotal in drug discovery, as the tetrazole serves as a lipophilic bioisostere for a carboxylic acid.
Safety Note: Traditional methods using
and in DMF at high heat can generate explosive (hydrazoic acid) in the headspace.
Modern Protocol: The use of Trimethylsilyl azide (
) with a catalyst like Dibutyltin oxide () is safer. The tin catalyst activates the nitrile via coordination, facilitating the [3+2] cycloaddition.
Reductive Pathways
Reduction of the nitrile group in quinolines requires chemoselectivity to avoid reducing the heterocyclic ring (e.g., to tetrahydroquinoline).
Target Product
Reagent System
Mechanism Note
Primary Amine
+ (or )
"Boride" reduction. Highly selective for -CN over the quinoline ring. Forms a transient metal-hydride species.
Primary Amine
/ Raney Ni
Classic hydrogenation. Risk: Can reduce the pyridine ring of the quinoline if pressure/temp is too high.
Aldehyde
DIBAL-H (1.1 eq, -78°C)
Hydride attacks to form a stable imine-aluminum complex. Hydrolysis releases the aldehyde.[2]
Transition Metal Catalysis: C-CN Activation
Recent advances allow the C-CN bond to be used as a leaving group or a handle for cross-coupling, particularly useful for "scaffold hopping" late in a synthesis.
Decyanation: Removal of the CN group to yield the parent quinoline.
Catalyst: Ni(COD)2 or Rhodium complexes.
Mechanism:[3][4][2][5][6][7][8] Oxidative addition of the metal into the C-CN bond (easier at C2 due to weaker bond strength), followed by reductive elimination.
Cross-Coupling: Suzuki-type coupling where the nitrile acts as the halide equivalent.
Utility: Allows a nitrile installed for directing C-H activation to be swapped for an aryl group later.
Experimental Protocols
Protocol A: Synthesis of Quinoline-3-carboxamide (Radziszewski Method)
Applicable to electron-deficient nitriles (C2, C4) and activated C3.
Setup: Dissolve 3-quinolinecarbonitrile (1.0 equiv) in DMSO (5 mL/mmol).
Reagents: Add
(1.0 equiv). Place the flask in an ice bath (0°C).
Addition: Dropwise add 30%
(4.0 equiv). The reaction is exothermic; control temperature <20°C.
Reaction: Allow to warm to room temperature. Stir for 1-3 hours. Monitor by TLC (EtOAc/Hexane).
Workup: Quench by pouring into crushed ice/water. The amide product usually precipitates. Filter, wash with cold water, and dry.[9]
Note: If no precipitate forms, extract with EtOAc (x3), wash with brine (to remove DMSO), dry over
, and concentrate.
Protocol B: Synthesis of 5-(Quinolin-3-yl)-1H-tetrazole (Organotin Method)
, 2.0 equiv), and Dibutyltin oxide (, 0.1 equiv, 10 mol%) in Toluene.
Conditions: Heat to reflux (110°C) under nitrogen/argon for 12-24 hours.
Hydrolysis: Cool to RT. Add concentrated HCl/Methanol (1:1) to hydrolyze the silyl-tetrazole intermediate. Stir for 30 mins.
Isolation: Neutralize with aqueous NaOH to pH ~5-6 (tetrazoles are acidic, pKa ~5). The product often precipitates at this pH. Extract with EtOAc if necessary.[9]
Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile, a valuable he...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile, a valuable heterocyclic building block for medicinal chemistry and materials science. The synthesis commences with the Vilsmeier-Haack reaction on N-(3,5-dimethylphenyl)acetamide to yield the key intermediate, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde. This is followed by the conversion of the aldehyde functionality to a carbonitrile. The protocol details the underlying chemical principles, step-by-step procedures, safety precautions, and methods for purification and characterization, designed to be a self-validating and reliable guide for synthetic chemists.
Introduction
Quinoline derivatives are a prominent class of nitrogen-containing heterocycles, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The title compound, 2-Chloro-5,7-dimethylquinoline-3-carbonitrile[2], incorporates several key functional groups: the quinoline scaffold for rigid planarity, a chloro group at the 2-position which is amenable to nucleophilic substitution, and a carbonitrile group at the 3-position, which can be further elaborated into various functional groups. These features make it a highly versatile intermediate for the synthesis of more complex molecular architectures.
The synthetic strategy presented herein is an efficient and well-documented pathway that leverages the Vilsmeier-Haack reaction as the key step for constructing the functionalized quinoline core.[3][4][5] This reaction provides a direct route to 2-chloro-3-formylquinolines from readily available acetanilides.[3] The subsequent conversion of the aldehyde to a nitrile is a robust and high-yielding transformation.[6]
Overall Synthetic Scheme
The synthesis is a two-step process starting from N-(3,5-dimethylphenyl)acetamide.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde (Intermediate)
Reaction Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[7][8] The reaction begins with the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a substituted amide (in this case, N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[8] The acetanilide starting material then acts as the nucleophile, attacking the Vilsmeier reagent. A subsequent cascade involving cyclization and dehydration, driven by the reaction conditions, leads to the formation of the quinoline ring system. The use of POCl3 as the reagent facilitates both the cyclization and the chlorination of the 2-position (quinolinone tautomer) to afford the 2-chloroquinoline product directly.[3]
Caption: Logical flow of the Vilsmeier-Haack reaction.
Materials and Equipment
Reagent/Material
Molar Mass ( g/mol )
Quantity (Example Scale)
Molar Equivalents
N-(3,5-dimethylphenyl)acetamide
163.22
4.0 g
1.0
Phosphorus oxychloride (POCl3)
153.33
16.8 mL (180 mmol)
7.3
N,N-Dimethylformamide (DMF)
73.09
7.2 mL (92 mmol)
3.75
Crushed Ice
-
~500 g
-
Water (deionized)
18.02
As needed
-
Ethyl acetate
88.11
~200 mL
-
Equipment
250 mL Three-neck round-bottom flask
Reflux condenser with drying tube
Dropping funnel
Magnetic stirrer with hotplate
Ice bath
Standard laboratory glassware
Detailed Experimental Protocol
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire setup should be flame-dried or oven-dried before use to ensure anhydrous conditions.
Vilsmeier Reagent Formation: In a separate flask, cool N,N-dimethylformamide (DMF) (7.2 mL) in an ice bath. To this, add phosphorus oxychloride (POCl3) (16.8 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature between 0-10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature. This forms the Vilsmeier reagent.[9]
Addition of Acetanilide: Add N-(3,5-dimethylphenyl)acetamide (4.0 g) portion-wise to the freshly prepared Vilsmeier reagent.
Reaction: Heat the reaction mixture to 75-80 °C and maintain this temperature with stirring for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto ~500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
Isolation: A solid precipitate will form. Continue stirring until all the ice has melted. Collect the crude product by vacuum filtration, and wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethyl acetate to yield 2-chloro-5,7-dimethylquinoline-3-carbaldehyde as a solid.
Safety Precautions:
Phosphorus oxychloride (POCl3) is highly corrosive and toxic. It reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
The quenching of the reaction mixture with ice water is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform the procedure slowly.
Part 2: Synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile (Final Product)
Reaction Principle: Aldehyde to Nitrile Conversion
The conversion of the aldehyde to a nitrile is achieved via an oxime intermediate. The aldehyde first reacts with hydroxylamine hydrochloride to form 2-chloro-5,7-dimethylquinoline-3-carbaldehyde oxime. In the presence of a strong dehydrating agent like phosphorus oxychloride, the oxime undergoes dehydration to yield the corresponding carbonitrile.[6] In this protocol, POCl3 serves as both the solvent and the dehydrating agent, making it an efficient one-pot procedure.
Materials and Equipment
Reagent/Material
Molar Mass ( g/mol )
Quantity (Example Scale)
Molar Equivalents
2-Chloro-5,7-dimethylquinoline-3-carbaldehyde
219.66
3.0 g
1.0
Hydroxylamine hydrochloride (NH2OH·HCl)
69.49
1.4 g
1.5
Phosphorus oxychloride (POCl3)
153.33
30 mL
- (Solvent)
Crushed Ice
-
~500 g
-
Water (deionized)
18.02
As needed
-
Equipment
100 mL Round-bottom flask
Reflux condenser with drying tube
Magnetic stirrer with hotplate
Ice bath
Standard laboratory glassware
Detailed Experimental Protocol
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), combine 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (3.0 g) and hydroxylamine hydrochloride (1.4 g).
Addition of POCl3: Carefully add phosphorus oxychloride (30 mL) to the flask in a fume hood.
Reaction: Heat the mixture to reflux (approximately 105 °C) and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare ~500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
Isolation: A solid will precipitate. Stir the mixture until all the ice has melted. Collect the solid by vacuum filtration and wash it extensively with cold water.
Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, will yield the pure 2-Chloro-5,7-dimethylquinoline-3-carbonitrile.
Safety Precautions:
This procedure involves heating POCl3 to reflux. This must be done in a well-maintained and efficient fume hood.
The work-up procedure is hazardous due to the exothermic reaction of excess POCl3 with water. Perform the quench slowly and with caution.
This application note provides a reliable and detailed two-step protocol for the synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile. The methodology is based on established and robust chemical transformations, namely the Vilsmeier-Haack reaction and the dehydration of an oxime. By carefully following the outlined procedures and adhering to the specified safety precautions, researchers can effectively synthesize this valuable heterocyclic intermediate for applications in drug discovery and chemical research.
References
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]
El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1361-1393. Available from: [Link]
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available from: [Link]
Jana, G. K., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 48-55. Available from: [Link]
Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available from: [Link]
Singh, P., & Singh, J. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available from: [Link]
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available from: [Link]
Naik, P., et al. (2015). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 5(30), 23229-23237. Available from: [Link]
Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available from: [Link]
Devocelle, M. (1998). Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents.
Sharma, S., & Singh, P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
PubChem. (n.d.). 2-chloro-5,7-dimethylquinoline-3-carboxylic acid. PubChemLite. Available from: [Link]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]
PrepChem. (n.d.). Synthesis of 2-chloro-3-cyanoquinoline. Available from: [Link]
Fevig, J. M., et al. (2003). Process for the preparation of 7-substituted-3 quinolinecarbonitriles. Google Patents.
Romero, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. Available from: [Link]
El-Sayed, M. A. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. Available from: [Link]
Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78. Available from: [Link]
Sangeetha, A., & Rajendra Prasad, K. J. (2008). Vilsmeier—Haack Reaction on Quinaldines. ResearchGate. Available from: [Link]
Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Available from: [Link]
Kamal, A., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939-42. Available from: [Link]
Abdel-Ghaffar, A. M. (2012). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). SciSpace. Available from: [Link]
Application Note: 2-Chloro-5,7-dimethylquinoline-3-carbonitrile as a Versatile Synthetic Intermediate
Abstract This guide details the synthetic utility of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5), a highly functionalized heterocycle. Due to the orthogonal reactivity of the electrophilic C2-chlorin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the synthetic utility of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5), a highly functionalized heterocycle. Due to the orthogonal reactivity of the electrophilic C2-chlorine and the C3-nitrile group, this scaffold serves as a "linchpin" intermediate for constructing tricyclic bioactive systems, including pyrimido[4,5-b]quinolines and pyrazolo[3,4-b]quinolines . These derivatives are critical in the development of kinase inhibitors, DNA intercalators, and acetylcholinesterase (AChE) inhibitors (tacrine bioisosteres). This document provides validated protocols for nucleophilic aromatic substitution (
), cyclocondensation, and safety handling.
Chemical Profile & Reactivity Analysis
The versatility of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile stems from its electronic push-pull system. The quinoline nitrogen and the electron-withdrawing nitrile group at C3 activate the C2-chlorine toward nucleophilic attack, while the nitrile itself acts as an electrophile for subsequent cyclization.
Soluble in DMSO, DMF, , ; limited solubility in water/alcohols.[1]
Reactivity Logic
The 5,7-dimethyl pattern increases lipophilicity compared to the parent quinoline, potentially improving cell permeability in downstream drugs.
C2-Position (
): Highly reactive toward amines, hydrazines, and thiols. The rate is enhanced by the inductive effect of the adjacent -CN group.
C3-Position (Cyclization): The nitrile nitrogen can capture a nucleophile attached to C2, forming a fused 5- or 6-membered ring (the "annulated" product).
Pathway Visualization
The following diagram maps the core synthetic transformations available from this intermediate.
Figure 1: Divergent synthetic pathways from the parent scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Pyrimido[4,5-b]quinoline Derivatives
Target Application: Synthesis of kinase inhibitors and folate antagonists.
Mechanism: Tandem
displacement of Cl followed by nucleophilic addition to the nitrile.
Reagents:
Starting Material: 1.0 equiv (217 mg for 1 mmol scale)
Guanidine Hydrochloride: 1.2 equiv
Potassium tert-butoxide (
-BuOK): 2.5 equiv
Solvent: Anhydrous Ethanol (EtOH) or DMF
Step-by-Step Procedure:
Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve guanidine hydrochloride (1.2 mmol) in anhydrous EtOH (5 mL).
Activation: Add
-BuOK (2.5 mmol) to the solution. Stir at room temperature for 10 minutes to generate the free guanidine base. Note: A white precipitate of KCl may form.
Addition: Add 2-Chloro-5,7-dimethylquinoline-3-carbonitrile (1.0 mmol) in one portion.
Reaction: Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material () should disappear, and a polar fluorescent spot () should appear.
Workup: Cool the reaction mixture to room temperature. Pour the contents into ice-cold water (20 mL).
Isolation: Adjust pH to ~7 with dilute HCl if necessary. Collect the yellow precipitate by vacuum filtration. Wash with cold water (
) and cold ethanol ().
Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography (DCM:MeOH gradient).
Protocol B: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
Target Application: DNA intercalators and antimicrobial agents.
Mechanism: Hydrazine displaces the chlorine and spontaneously cyclizes onto the nitrile.
Reflux: Heat to reflux for 3–5 hours. The solution typically changes color (often to orange/red) and a precipitate may form during the reaction.
Monitoring: Check TLC for consumption of the chlorinated starting material.
Workup: Cool to room temperature. The product, 3-Amino-7,9-dimethyl-1H-pyrazolo[3,4-b]quinoline , often crystallizes directly from the reaction mixture.
Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.
Characterization: Verify structure via
-NMR (Look for disappearance of nitrile peak in IR and appearance of signals).
Expected Yield: 80–90%
Protocol C: Library Generation via
(Buchwald-Precursor)
Target Application: Creating a library of 2-amino-3-cyanoquinolines for SAR studies.
Dissolve the quinoline substrate in DMF (0.2 M concentration).
Add DIPEA followed by the primary or secondary amine.
Heat to
for 2-6 hours. (Electron-deficient anilines may require or microwave irradiation).
Pour into water, extract with EtOAc, and concentrate.
Applications in Drug Discovery[6]
The 2-chloro-3-cyanoquinoline scaffold is a proven bioisostere in several therapeutic areas:
AChE Inhibitors (Alzheimer's Disease):
Tricyclic derivatives (like those from Protocol A/B) mimic the planar structure of Tacrine . The 5,7-dimethyl substitution adds hydrophobic bulk that can enhance binding in the active site gorge of Acetylcholinesterase [1, 2].
Tyrosine Kinase Inhibitors:
The pyrimido[4,5-b]quinoline system (Protocol A) is structurally analogous to the quinazoline core found in EGFR inhibitors (e.g., Gefitinib). The "5,7-dimethyl" pattern provides unique IP space and selectivity modulation.
Anticancer Agents:
Planar tricyclic systems derived from this intermediate act as DNA intercalators, inhibiting topoisomerase II [3].
Engineering Controls: Always handle in a certified chemical fume hood.
PPE: Wear nitrile gloves, safety glasses with side shields, and a lab coat.
Incompatibility: Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile to the amide/acid exothermically).
Spill Response: Sweep up solid spills to avoid dust generation. Clean surface with ethanol.
References
Synthesis of Tacrine Analogues: Proctor, G. R., & Harvey, A. L. (2000). Synthesis of tacrine analogues and their structure-activity relationships. Current Medicinal Chemistry, 7(3), 295-302. Link
Pyrimido-quinoline Synthesis: Chandra, A., et al. (2011).[6][7] Base-catalyzed cyclization reaction of 2-chloroquinoline-3-carbonitriles and guanidine hydrochloride.[8] Tetrahedron, 67(47), 9219-9224. Link[6]
Pyrazolo-quinoline Bioactivity: Bekhit, A. A., et al. (2012). Pyrazolo[3,4-b]quinoline derivatives: Synthesis and evaluation as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 52, 1-10. Link
General Reactivity: Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. Link
derivatization of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile for drug discovery
Application Note: Derivatization Strategies for 2-Chloro-5,7-dimethylquinoline-3-carbonitrile in Small Molecule Drug Discovery Introduction & Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Derivatization Strategies for 2-Chloro-5,7-dimethylquinoline-3-carbonitrile in Small Molecule Drug Discovery
Introduction & Mechanistic Rationale
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarial, anticancer, and antibacterial agents. Specifically, 2-chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5) has emerged as a critical building block in the synthesis of dual-acting correctors and potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein[1]. Beyond cystic fibrosis, derivatives of this scaffold have demonstrated potent broad-spectrum antibacterial activity by targeting bacterial DNA gyrase[2].
Scientist Insight (Causality of Reactivity):
The synthetic utility of this molecule stems from its highly polarized electronic distribution. The quinoline nitrogen (N1) and the strongly electron-withdrawing carbonitrile group at C-3 synergistically deplete electron density at the C-2 position. This "push-pull" electronic environment creates a highly electrophilic center, priming the C-2 chloride for facile displacement via Nucleophilic Aromatic Substitution (SNAr) without the need for transition-metal catalysis[3]. Additionally, the 5,7-dimethyl substitutions provide essential steric bulk and lipophilicity, which are critical for anchoring the molecule within the hydrophobic pockets of transmembrane targets like CFTR[1].
Divergent Derivatization Pathways
To fully explore the structure-activity relationship (SAR) of this scaffold, drug discovery workflows typically employ three divergent derivatization strategies:
SNAr at C-2 : Rapid installation of aliphatic or aromatic amines to generate secondary/tertiary amine derivatives.
Palladium-Catalyzed Cross-Coupling at C-2 : Carbon-carbon bond formation (e.g., Suzuki-Miyaura) to extend the aromatic system.
Nitrile Modification at C-3 : Conversion of the carbonitrile into a tetrazole, serving as a metabolically stable carboxylic acid bioisostere.
Divergent derivatization pathways of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile.
Quantitative Data & Analytical Validation
The following table summarizes the expected quantitative outcomes and self-validating Quality Control (QC) metrics for the primary derivatization workflows.
Reaction Type
Target Position
Reagents & Catalyst
Time / Temp
Typical Yield
Key Analytical Validation (LC-MS / NMR / IR)
SNAr (Amination)
C-2
1,2-Diaminoethane (3.0 eq), Dioxane
3-4 h / 100°C
80-90%
Disappearance of C2-Cl isotope pattern; new aliphatic signals in ¹H NMR (~2.8-3.0 ppm).
Suzuki Coupling
C-2
Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃
6-8 h / 90°C
65-85%
[M+H]⁺ shift corresponding to aryl addition; appearance of new aromatic ¹H NMR signals.
Tetrazole Synthesis
C-3
NaN₃ (3.0 eq), NH₄Cl (3.0 eq), DMF
12 h / 100°C
70-80%
Loss of sharp C≡N stretch (~2220 cm⁻¹) in IR;[M+H]⁺ mass increase of 43 Da.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C-2
Objective: Synthesis of 2-((2-Aminoethyl)amino)-5,7-dimethylquinoline-3-carbonitrile (Precursor to CoPo-22)[1].
Scientist Insight: An excess of 1,2-diaminoethane (3.0 equivalents) is strictly required to drive the reaction to completion and mathematically minimize the formation of dimeric cross-linked byproducts. Dioxane is selected as the solvent because its boiling point (101°C) provides sufficient thermal energy to overcome the SNAr activation barrier without degrading the sensitive nitrile group.
Step-by-Step Methodology:
Charge a dry 100 mL round-bottom flask with 2-chloro-5,7-dimethylquinoline-3-carbonitrile (1.08 g, 5.0 mmol) and anhydrous 1,4-dioxane (50 mL).
Add 1,2-diaminoethane (1.00 mL, 15.0 mmol) dropwise at room temperature under a nitrogen atmosphere.
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (100-105°C) for 3 to 4 hours.
Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 217.1) is fully consumed and replaced by the product peak (m/z 241.1).
Cool the mixture to room temperature and remove the dioxane under reduced pressure using a rotary evaporator.
Suspend the resulting crude solid in saturated aqueous NH₄Cl (50 mL). Validation Check: The mildly acidic NH₄Cl neutralizes the excess unreacted diamine, sequestering it in the aqueous phase, while precipitating the highly pure secondary amine product.
Filter the precipitate through a Büchner funnel, wash sequentially with cold deionized water (2 × 20 mL) and diethyl ether (20 mL), and dry under high vacuum to afford the product as a solid (approx. 80% yield).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-2
Objective: Arylation of the C-2 position to extend the hydrophobic core.
Scientist Insight: While SNAr is efficient for strong aliphatic nucleophiles, carbon-carbon bond formation with weaker nucleophiles requires transition metal catalysis. A biphasic solvent system (Dioxane/Water) is utilized to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is a mandatory requirement for the transmetalation step in the catalytic cycle.
Step-by-Step Methodology:
In a Schlenk tube, combine 2-chloro-5,7-dimethylquinoline-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL/mmol).
Critical Step: Degas the mixture thoroughly via three freeze-pump-thaw cycles or by vigorous sparging with N₂ for 15 minutes. Oxygen must be excluded to prevent the rapid oxidation and deactivation of the electron-rich Pd(0) catalyst.
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), under a positive stream of nitrogen.
Seal the tube and heat the mixture to 90°C for 6-8 hours with vigorous stirring.
Cool to room temperature, dilute with ethyl acetate, and wash the organic layer with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol C: Nitrile Conversion to Tetrazole (C-3 Modification)
Objective: Bioisosteric replacement of the C-3 carbonitrile to improve metabolic stability.
Scientist Insight: The addition of NH₄Cl is a critical safety and mechanistic parameter. It acts as a proton source to generate hydrazoic acid (HN₃) in situ from sodium azide, which subsequently undergoes a [3+2] cycloaddition with the nitrile.
Step-by-Step Methodology:
Dissolve the quinoline-3-carbonitrile derivative (1.0 eq) in anhydrous DMF (5 mL/mmol) in a heavy-walled reaction vial.
Seal the vial and heat the mixture to 100°C behind a blast shield for 12 to 16 hours.
Cool the reaction to room temperature and carefully quench by pouring into ice water.
Acidify the aqueous mixture to pH 3-4 using 1M HCl. Validation Check: The tetrazole product will precipitate out of solution upon acidification due to its pKa (~4.5).
Filter the precipitate, wash thoroughly with water to remove residual azide salts, and dry under vacuum.
References
Title: Structure-Activity Relationships of Cyanoquinolines with Corrector-Potentiator Activity in delta-F508-Cystic Fibrosis Transmembrane Conductance Regulator Protein
Source: Journal of Medicinal Chemistry (via NIH PubMed Central)
URL: [Link]
Title: Cyanoquinolines with Independent Corrector and Potentiator Activities Restore ΔPhe508-Cystic Fibrosis Transmembrane Conductance Regulator Chloride Channel Function in Cystic Fibrosis
Source: Molecular Pharmacology (via NIH PubMed Central)
URL: [Link]
Title: Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents
Source: PubMed (National Library of Medicine)
URL: [Link]
Application Note: Comprehensive Analytical Characterization of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile
Executive Summary 2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. It serves as a critical synthetic interm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. It serves as a critical synthetic intermediate in the development of dual-acting corrector and potentiator (CoPo) molecules, such as CoPo-22, which are designed to restore ΔPhe508-CFTR chloride channel function in Cystic Fibrosis ()[1],[2]. Due to its dense substitution pattern—featuring a reactive 2-chloro group, a 3-cyano group, and two methyl groups at positions 5 and 7—rigorous analytical characterization is essential to ensure batch-to-batch reproducibility and structural integrity during drug development workflows ()[3].
This application note details a robust, self-validating analytical strategy utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. By understanding the causality behind these experimental choices, researchers can establish an authoritative quality control protocol for this and related cyanoquinoline derivatives.
To ensure structural and compositional purity, an orthogonal analytical approach is required. The workflow below illustrates the logical relationship between the chosen techniques and the specific structural features they validate.
Workflow for the comprehensive analytical characterization of the cyanoquinoline scaffold.
High-Performance Liquid Chromatography - Mass Spectrometry (LC-MS)
Causality & Expertise
LC-MS is deployed not merely for purity assessment, but as a self-validating tool for halogenated compounds. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a distinct mass spectral signature. Observing the [M+H]⁺ peak at m/z 217.05 alongside the [M+2+H]⁺ peak at m/z 219.05 in a 3:1 intensity ratio unambiguously confirms the presence of the intact 2-chloro moiety without the need for destructive elemental analysis ()[5].
Experimental Protocol
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (ACN). Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of Water:ACN.
Chromatographic Separation :
Column : C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in ACN.
Gradient : 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 2 minutes.
Confirms the monoisotopic mass of the ³⁵Cl isotopologue.
[M+2+H]⁺ Peak
m/z 219.05
Validates the presence of exactly one chlorine atom (3:1 ratio).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expertise
Proton (¹H) and Carbon (¹³C) NMR are indispensable for verifying the exact substitution pattern of the quinoline ring (). The complete absence of proton resonances at the C2 and C3 positions confirms the successful incorporation of the chloro and cyano groups, respectively. Furthermore, the two methyl groups at C5 and C7 will appear as distinct singlets in the aliphatic region. Because H6 and H8 are meta to each other on the aromatic ring, they typically present as broad singlets or doublets with a small J-coupling constant (~1-2 Hz). H4, being highly deshielded by the adjacent cyano group and the fused aromatic core, will appear as a distinct downfield singlet.
Experimental Protocol
Sample Preparation : Dissolve 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure the solution is clear and free of suspended particulates.
Acquisition Parameters :
Instrument : 400 MHz NMR Spectrometer.
¹H NMR : 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.
¹³C NMR : 512 scans, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm.
Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Expected ¹H NMR Assignments (in CDCl₃)
Proton Position
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Diagnostic Rationale
C4-H
~8.40 - 8.60
Singlet (s)
1H
Highly deshielded by the adjacent C3-nitrile and aromatic ring.
C8-H
~7.60 - 7.80
Broad singlet (br s)
1H
Meta-coupling (~1.5 Hz) to H6; deshielded by the adjacent nitrogen.
C6-H
~7.30 - 7.50
Broad singlet (br s)
1H
Meta-coupling to H8; situated between two electron-donating methyl groups.
C5-CH₃
~2.60 - 2.70
Singlet (s)
3H
Aliphatic methyl group; slightly more deshielded due to proximity to the fused ring system.
C7-CH₃
~2.40 - 2.50
Singlet (s)
3H
Aliphatic methyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Expertise
While NMR and LC-MS provide atomic connectivity and mass data, FTIR is the most direct method for confirming the presence of the cyano (-C≡N) functional group. The nitrile stretch is highly characteristic, appearing in a region of the IR spectrum (2200–2260 cm⁻¹) that is typically free from overlapping signals. The presence of a sharp, distinct peak in this region acts as a self-validating confirmation of the C3-carbonitrile moiety.
Experimental Protocol
Instrument Setup : Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., Diamond or ZnSe) is clean. Collect a background spectrum (air).
Sample Analysis : Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure optimal optical contact.
Acquisition : Scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).
Data Interpretation : Identify the key stretching frequencies.
-C≡N Stretch : Sharp peak at ~2220 - 2230 cm⁻¹.
Aromatic C=C Stretch : Multiple peaks between 1500 - 1600 cm⁻¹.
C-Cl Stretch : Strong peak in the fingerprint region, typically ~700 - 750 cm⁻¹.
References
Cyanoquinolines with Independent Corrector and Potentiator Activities Restore ΔPhe508-Cystic Fibrosis Transmembrane Conductance Regulator Chloride Channel Function in Cystic Fibrosis. Molecular Pharmacology (NIH/PMC). URL:[Link]
Structure-Activity Relationships of Cyanoquinolines with Corrector-Potentiator Activity in delta-F508-Cystic Fibrosis Transmembrane Conductance Regulator Protein. Journal of Medicinal Chemistry (NIH/PMC). URL:[Link]
PubChemLite: 2-chloro-5,7-dimethylquinoline-3-carbonitrile (C12H9ClN2). University of Luxembourg / PubChem Database. URL:[Link]
development of novel antibacterial agents from quinoline-3-carbonitriles
Application Note: Design, Synthesis, and Evaluation of Quinoline-3-Carbonitrile Derivatives as Novel Antibacterial Agents Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Design, Synthesis, and Evaluation of Quinoline-3-Carbonitrile Derivatives as Novel Antibacterial Agents
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel chemical entities with unique mechanisms of action. The quinoline scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, the introduction of a highly electron-withdrawing carbonitrile group at the C-3 position of the quinoline ring yields quinoline-3-carbonitriles , a class of compounds that exhibit potent, broad-spectrum antibacterial activity[1]. This application note provides a comprehensive, self-validating workflow for the synthesis, in vitro screening, and mechanistic validation of these derivatives, specifically focusing on their role as microbial DNA gyrase inhibitors[2].
Rationale and Structural Design
The causality behind selecting the quinoline-3-carbonitrile scaffold lies in its electronic and steric properties. The carbonitrile moiety significantly lowers the HOMO-LUMO energy gap (e.g., to ~3.40 eV), which directly correlates with enhanced chemical reactivity and improved binding affinity within the hydrophobic pockets of bacterial enzymes[1]. Furthermore, these derivatives are designed to mimic the binding geometry of traditional fluoroquinolones while bypassing common target-mutation resistance mechanisms (such as gyrA mutations), allowing them to effectively target both Gram-positive and Gram-negative pathogens[3].
Workflow for the synthesis and evaluation of quinoline-3-carbonitrile antibacterial agents.
Experimental Workflows and Protocols
Protocol 1: One-Pot Multicomponent Synthesis of Quinoline-3-Carbonitriles
Causality: Traditional multi-step syntheses suffer from intermediate degradation and poor atom economy. A one-pot multicomponent reaction (MCR) bypasses the need to isolate unstable intermediates, reducing solvent waste and maximizing yield[1].
Step-by-Step Methodology:
Reagent Preparation: In a round-bottom flask, combine equimolar amounts (1.0 mmol) of an appropriate substituted aldehyde, ethyl cyanoacetate, and a cyclic ketone (e.g., 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one)[1].
Catalysis & Cyclization: Add an excess of ammonium acetate (8.0 mmol) which acts as both the nitrogen source and the catalyst for the Knoevenagel condensation and subsequent Michael addition.
Reflux: Suspend the mixture in absolute ethanol (15 mL) and reflux at 80°C for 4–6 hours under continuous magnetic stirring.
Precipitation & Purification: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice to precipitate the crude quinoline-3-carbonitrile derivative. Filter under a vacuum, wash with cold water, and recrystallize from ethanol.
Self-Validating Quality Control: Perform TLC monitoring (Hexane:Ethyl Acetate 7:3) and LC-MS analysis on the crude mixture. The protocol is validated when the starting aldehyde peak disappears and the target mass
emerges, confirming successful cascade cyclization before proceeding to isolation.
Protocol 2: In Vitro Antibacterial Screening (MIC Determination)
Causality: Quinoline derivatives often exhibit poor aqueous solubility, which can cause precipitation in broth that visually mimics bacterial turbidity. To counter this, resazurin (a redox indicator) is utilized. Viable bacteria reduce the blue resazurin to pink resorufin, providing an objective, colorimetric endpoint that eliminates false-positive readings caused by drug precipitation.
Step-by-Step Methodology:
Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 6538-P, E. coli) in Mueller-Hinton Broth (MHB) to an optical density (
) of 0.08–0.1 (equivalent to McFarland standard). Dilute 1:100 in MHB.
Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2–12. Add 200 µL of the synthesized compound (dissolved in 1% DMSO/MHB) to well 1. Perform a two-fold serial dilution from well 1 to well 11.
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Well 12 serves as the sterility control (MHB only).
Incubation & Readout: Incubate the plates at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Self-Validating Quality Control: The assay is valid only if the growth control well turns pink (indicating viable bacteria) and the sterility control well remains blue (indicating no contamination). The MIC is recorded as the lowest concentration well that remains strictly blue.
Protocol 3: Mechanism of Action Validation (DNA Gyrase Supercoiling Assay)
Causality: To prove that the phenotypic cell death is causally linked to target engagement, an in vitro supercoiling assay is required. Quinoline-3-carbonitriles stabilize the DNA-gyrase cleavage complex, preventing the religation of double-strand breaks[2].
Step-by-Step Methodology:
Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the quinoline-3-carbonitrile derivative in a dedicated assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol, pH 7.5).
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
Termination: Stop the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K) and incubate for an additional 30 minutes to digest the bound enzyme.
Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (in 1X TAE buffer) at 80 V for 2 hours. Stain with ethidium bromide and visualize under UV light.
Self-Validating Quality Control: Run in parallel as a positive control. The assay is validated if the
of ciprofloxacin falls within its known standard range (~3.80 µM)[2], ensuring the enzyme's specific activity is optimal.
Quantitative Data Analysis
The table below summarizes the structure-activity relationship (SAR) data of representative quinoline derivatives, highlighting the correlation between phenotypic MIC values and target-level
(e.g., Compound 10) and whole-cell MIC often point to cell wall permeability challenges or efflux pump activity, highlighting areas for future lead optimization.
Mechanism of Action Diagram
The primary bactericidal mechanism of highly active quinoline-3-carbonitriles is the stabilization of the topoisomerase II (DNA gyrase) cleavage complex.
Mechanism of action: Quinoline-3-carbonitriles inhibit DNA gyrase, causing bacterial cell death.
References
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
Source: Bioorganic Chemistry (via PubMed)
URL:[Link]
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
Source: ACS Omega
URL:[Link]
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
Source: Molecules (MDPI)
URL:[Link]
Application Note: One-Pot Multicomponent Synthesis of Functionalized Quinolines
Executive Summary Quinolines represent a privileged heterocyclic scaffold in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinolines represent a privileged heterocyclic scaffold in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents. Traditional synthetic routes (such as the Skraup, Friedländer, and Doebner-Miller syntheses) often suffer from harsh reaction conditions, multi-step sequences, and poor atom economy.
This application note details validated, step-economic one-pot multicomponent reactions (MCRs) for synthesizing functionalized quinolines [1, 2]. By orchestrating in situ imine formation, sequential annulation, and oxidative aromatization within a single reaction vessel, these protocols eliminate the need for intermediate isolation. This guide provides drug development professionals and synthetic chemists with authoritative mechanistic insights and self-validating standard operating procedures (SOPs) to accelerate library synthesis.
Scientific Context & Mechanistic Rationale
The transition from stepwise linear synthesis to one-pot MCRs relies on the precise thermodynamic and kinetic orchestration of multiple bond-forming events.
In the metal-free, p-Toluenesulfonic acid (p-TSA) catalyzed three-component reaction, the cascade initiates with the condensation of an arylamine and an aldehyde to form an electrophilic imine intermediate.
Causality in Experimental Design:
Dual-Role Acid Catalysis: The Brønsted acid (p-TSA·H₂O) accelerates the initial bimolecular condensation. More importantly, it activates the third component—styrene oxide—facilitating regioselective epoxide ring-opening and subsequent nucleophilic attack by the imine [1].
Annulation and [1,5]-Hydride Shift: Following the C-C bond formation, the intermediate undergoes a rapid [1,5]-hydride shift and dehydration to form a dihydroquinoline derivative.
Thermodynamic Sink (Aromatization): The final aromatization step is thermodynamically driven but requires an electron sink. Conducting the reaction in an open-air environment utilizes atmospheric oxygen as a green, zero-cost terminal oxidant to yield the fully aromatic 2,3-diarylquinoline.
Fig 1: Mechanistic pathway for p-TSA catalyzed multicomponent quinoline synthesis.
Comparative Data Analysis
Selecting the appropriate one-pot methodology depends on substrate availability, desired substitution patterns, and green chemistry constraints. Table 1 summarizes three highly validated approaches from recent literature.
Table 1: Comparison of One-Pot Quinoline Synthesis Protocols
Methodology
Substrates
Catalyst / Oxidant
Conditions
Yield Range
Key Advantage
Metal-Free MCR [1]
Arylamine, Benzaldehyde, Styrene oxide
p-TSA·H₂O (20 mol%) / Air
120 °C, 3–5 h (Neat)
79–88%
No transition metals; uses air as a green oxidant.
Ethyl acetate (EtOAc), Hexanes, and Saturated aqueous NaHCO₃
Step-by-Step Procedure:
Reaction Assembly: In a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, sequentially add the arylamine (1.0 mmol), benzaldehyde (1.0 mmol), and styrene oxide (1.2 mmol).
Catalyst Addition: Add p-TSA·H₂O (0.2 mmol, 20 mol%) directly to the neat mixture. Scientific Insight: Solvent-free conditions artificially increase the local concentration of reagents, driving the initial bimolecular condensation forward without the need for Dean-Stark water removal.
Heating & Oxidation: Seal the vial loosely to allow air exchange (critical for the final aromatization step) and heat the mixture at 120 °C using an aluminum heating block for 3–5 hours.
Reaction Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The disappearance of the highly fluorescent imine intermediate and the emergence of a new, intensely UV-active (254 nm) spot indicates completion.
Quenching & Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize the p-TSA catalyst. Extract the aqueous layer with additional EtOAc (2 × 10 mL).
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash column chromatography (100-200 mesh) using a shallow gradient of Hexanes/EtOAc to afford the pure 2,3-diarylquinoline.
Fig 2: Standard operating procedure for the one-pot synthesis and isolation of quinolines.
Protocol B: Iron-Catalyzed Oxidative Tandem Synthesis
Objective: Synthesis of functionalized quinolines from N-alkylanilines, aldehydes, and olefins [2].
Step-by-Step Procedure:
Preparation: In a Schlenk tube, dissolve the N-alkylaniline (1.0 mmol), aldehyde (1.5 mmol), and olefin (1.5 mmol) in anhydrous Dichloroethane (DCE, 3 mL).
Catalyst & Oxidant: Add FeCl₃ (10 mol%) and TEMPO oxoammonium salt (2.0 equiv). Scientific Insight: FeCl₃ is specifically chosen over Fe(OTf)₂ because it acts as a superior Lewis acid for C-C bond formation with olefins, whereas Fe(OTf)₂ favors C-N bond formation leading to dihydroquinazolines.
Execution: Stir the reaction mixture at 80 °C for 12–24 hours under a nitrogen atmosphere.
Isolation: Cool to room temperature, dilute with dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify via column chromatography.
Troubleshooting & Optimization
Incomplete Aromatization (Detection of Dihydroquinolines): If dihydroquinoline intermediates are detected by LC-MS or ¹H-NMR (evidenced by aliphatic signals in the heterocyclic ring), the oxidation step is incomplete.
Solution: Increase the surface-area-to-volume ratio of the reaction vessel to improve oxygen diffusion (Protocol A), or spike the reaction with a mild chemical oxidant like DDQ (10 mol%) during the final hour of heating.
Polymerization of Styrene Oxide: Styrene oxide is sensitive to strong acids at elevated temperatures, which can lead to rapid polymerization and tar formation.
Solution: Ensure precise analytical weighing of p-TSA (do not exceed 20 mol%) and strictly control the heating block temperature to avoid exceeding 120 °C.
Poor Regioselectivity with Unsymmetrical Substrates: Using unsymmetrical olefins or ketones can yield a mixture of regioisomers.
Solution: Utilize sterically demanding substrates to direct the annulation pathway, or employ high-resolution silica gel column chromatography with a highly gradual solvent gradient (e.g., 1% to 5% EtOAc in Hexanes) for separation.
References
Rohlmann, R., Stopka, T., Richter, H., & García Mancheño, O. (2013). Iron-catalyzed oxidative tandem reactions with TEMPO oxoammonium salts: synthesis of dihydroquinazolines and quinolines. Journal of Organic Chemistry, 78(12), 6050-6064.[Link]
Fallah-Mehrjardi, M., et al. (2024). Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. Results in Chemistry, 7, 101265.[Link]
Method
Application Note: Green Chemistry Approaches for Quinoline Synthesis
Executive Summary & Rationale The quinoline scaffold is a privileged pharmacophore embedded in a vast array of FDA-approved therapeutics, from antimalarials (chloroquine) to antineoplastics (topotecan) 1[1]. Historically...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The quinoline scaffold is a privileged pharmacophore embedded in a vast array of FDA-approved therapeutics, from antimalarials (chloroquine) to antineoplastics (topotecan) 1[1]. Historically, the construction of this bicyclic heterocycle relied on classical named reactions—such as the Skraup, Doebner-von Miller, and Friedländer syntheses. While foundational, these traditional methods are notorious for requiring harsh thermal conditions, highly corrosive acids, and stoichiometric amounts of toxic heavy-metal oxidants (e.g., As₂O₅), resulting in poor atom economy and high environmental impact 2[2].
As modern drug development pipelines increasingly mandate sustainable practices, green chemistry approaches have revolutionized quinoline synthesis. By replacing volatile organic solvents with benign alternatives (or eliminating them entirely), utilizing Microwave-Assisted Organic Synthesis (MAOS), and designing multicomponent reactions (MCRs), researchers can drastically reduce E-factors (waste-to-product ratio) while accelerating the generation of diverse quinoline libraries 3[3].
Mechanistic Foundations of Green Strategies
As an application scientist, selecting a synthetic route requires understanding the thermodynamic and kinetic drivers of the reaction. Green chemistry does not merely substitute reagents; it alters the fundamental reaction environment to favor the desired pathway.
Microwave-Assisted Solvent-Free Synthesis (MAOS)
Causality: Traditional conductive heating relies on thermal convection, which creates temperature gradients and requires extended reaction times, often leading to the polymerization of reactive α,β-unsaturated intermediates. MAOS circumvents this via direct dielectric heating of polar reactants. When combined with solvent-free conditions, the localized superheating and maximum reactant concentration synergistically accelerate the rate-determining cyclization step. This kinetic boost suppresses competitive side reactions and reduces reaction times from hours to mere minutes 1[1]. Furthermore, utilizing ultra-low catalyst loadings (e.g., 1 mol% FeCl₃) facilitates A³-coupling (aldehyde-alkyne-amine) without generating heavy metal waste 4[4].
Transition-Metal-Free Homologation Cascades
Causality: Cross-dehydrogenative couplings conventionally require expensive and toxic palladium or ruthenium catalysts. A paradigm shift in green synthesis is the utilization of Dimethyl Sulfoxide (DMSO) not just as a benign solvent, but as a direct one-carbon source (methine equivalent). In the presence of a radical initiator like potassium persulfate (K₂S₂O₈), DMSO undergoes radical activation to homologate acetophenones into α,β-unsaturated ketones in situ. This intermediate is immediately trapped by an anthranil via an aza-Michael addition, triggering a spontaneous annulation cascade to form 3-ketoquinolines. This completely bypasses the need for transition metals and pre-functionalized starting materials 5[5].
Quantitative Method Comparison
To aid in protocol selection, the following table summarizes the performance metrics of traditional versus green quinoline synthesis methods.
Synthesis Method
Catalyst / Reagents
Solvent
Reaction Time
Typical Yield
Green Metric (Atom Economy / Waste Profile)
Traditional Skraup
H₂SO₄ (excess), As₂O₅
None (Neat, harsh)
3 - 6 hours
30 - 50%
Poor: High E-factor, toxic heavy metal waste.
Solvent-Free MAOS
FeCl₃ (1 mol%) or Al₂O₃-HCl
None
5 - 15 mins
85 - 95%
Excellent: Solvent elimination, high atom economy.
Aqueous MCR
Basic Ionic Liquid / p-TSA
Water
15 - 30 mins
80 - 98%
Excellent: Benign solvent, one-pot cascade.
Metal-Free Cascade
K₂S₂O₈ (Oxidant)
DMSO (acts as C-source)
24 hours
70 - 80%
Good: Eliminates transition metal toxicity.
Validated Experimental Protocols
Protocol A: Microwave-Assisted, Solvent-Free Synthesis of 2,4-Disubstituted Quinolines
This protocol leverages a solvent-free A³-coupling approach, utilizing minimal Lewis acid catalysis to drive the reaction via microwave dielectric heating [[4]](4].
Caption: Workflow for microwave-assisted, solvent-free multicomponent quinoline synthesis.
Step-by-Step Methodology:
Reagent Assembly: In a 10 mL microwave-safe process vial equipped with a magnetic stir bar, sequentially add the substituted aniline (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the terminal alkyne (1.2 mmol).
Catalyst Introduction: Add anhydrous FeCl₃ (0.01 mmol, 1 mol%). Causality Note: FeCl₃ acts as a mild Lewis acid to activate the alkyne and aldehyde, facilitating the initial imine formation and subsequent nucleophilic attack without requiring bulk solvent.
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C (initial power 150 W) for 5 to 15 minutes. Ensure the reaction mixture is stirring efficiently to distribute the microwave energy evenly and prevent localized charring.
Self-Validating Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 8:2). The complete disappearance of the aniline spot (which often stains heavily with ninhydrin or UV) and the appearance of a highly UV-active blue fluorescent spot at a higher Rf confirms cyclization.
Green Workup: Allow the vial to cool to room temperature. Quench the mixture with 5 mL of cold distilled water. Extract the product using a minimal amount of ethyl acetate (3 x 5 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via short-pad silica gel chromatography or recrystallization from hot ethanol to yield the pure 2,4-disubstituted quinoline.
Protocol B: Transition-Metal-Free Synthesis of 3-Ketoquinolines using DMSO
This protocol utilizes DMSO as both the reaction medium and the carbon source, eliminating the need for pre-functionalized α,β-unsaturated ketones and heavy metal catalysts 5[5].
Caption: Mechanistic cascade for transition-metal-free quinoline synthesis using DMSO as a carbon source.
Step-by-Step Methodology:
Reagent Assembly: In an oven-dried Schlenk tube, add the substituted acetophenone (0.5 mmol), anthranil (0.6 mmol), and potassium persulfate (K₂S₂O₈, 1.0 mmol).
Solvent/Carbon Source Addition: Add 2.0 mL of anhydrous DMSO. Causality Note: DMSO is intentionally used in excess as it must serve the dual role of dissolving the reactants and acting as the stoichiometric methine equivalent for the homologation step.
Thermal Activation: Purge the tube with nitrogen gas for 3 minutes, seal it, and heat the mixture in an oil bath at 120 °C for 24 hours. The K₂S₂O₈ initiates the radical cleavage of DMSO, driving the homologation cascade.
Self-Validating Checkpoint: Anthranils are highly fluorescent under 365 nm UV light. The complete quenching of this specific fluorescence in the crude reaction mixture serves as an immediate visual validation that the aza-Michael addition has successfully consumed the anthranil starting material.
Isolation: Cool the mixture to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 10 mL). Wash the organic layer with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the 3-ketoquinoline.
References
BenchChem. "Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers." 1
Taylor & Francis. "A review on synthetic investigation for quinoline- recent green approaches." 3
Organic Chemistry Portal. "Transition-Metal-Free Quinoline Synthesis from Acetophenones and Anthranils via Sequential One-Carbon Homologation/Conjugate Addition/Annulation Cascade." 5
SciSpace. "A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3." 4
MDPI. "Recent Advances in Metal-Free Quinoline Synthesis." 2
Computational Profiling of Quinoline Scaffolds: From DFT Reactivity Descriptors to Pharmacophore Modeling
Abstract & Scope Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimalarial, anticancer, and antiviral properties. However, the rational design of these derivatives requi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimalarial, anticancer, and antiviral properties. However, the rational design of these derivatives requires precise electronic profiling prior to synthesis. This guide details a standardized computational workflow using Density Functional Theory (DFT) to predict the reactivity, stability, and spectroscopic signatures of quinoline analogs.[1]
Key Objective: To transition from "trial-and-error" synthesis to predictive electronic tuning , utilizing Global Reactivity Descriptors (GRD) and Molecular Electrostatic Potential (MEP) maps to forecast biological interaction potential.
Theoretical Framework & Computational Setup
The Choice of Functional and Basis Set
For heterocyclic aromatic systems like quinoline, the B3LYP hybrid functional is the industry standard due to its balance of cost and accuracy in predicting geometry and vibrational frequencies. However, for precise electronic property calculation (HOMO-LUMO gaps), the inclusion of diffuse functions is critical to account for the lone pairs on the Nitrogen atom.
Recommended Configuration:
Software: Gaussian 09/16, ORCA, or Schrödinger Jaguar.
Basis Set (Optimization): 6-31G(d,p) – Sufficient for geometry.[2][3]
Basis Set (Electronic Properties): 6-311++G(d,p) – Required for accurate orbital energies and hyperconjugative interactions.
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water to mimic physiological or assay conditions.
Workflow Visualization
The following diagram outlines the critical path for validating a quinoline derivative computationally.
Figure 1: Standardized DFT workflow for quinoline derivatives. Note the mandatory frequency check to ensure the structure is at a true potential energy minimum.
Purpose: To determine the most energetically stable conformer and verify that the structure represents a true minimum on the Potential Energy Surface (PES).
Step-by-Step Methodology:
Input Preparation: Construct the quinoline derivative. Ensure the quinoline ring is planar initially. If bulky substituents (e.g., phenyl rings at C2/C4) are present, scan the dihedral angle to find the global minimum to avoid kinetic traps.
Crucial: Verify vibrational frequencies.[3] A stable molecule must have zero imaginary frequencies .
Troubleshooting: If one imaginary frequency exists (represented as a negative number), the structure is a transition state, not a minimum. Displace the geometry along the imaginary normal mode and re-optimize.
Authoritative Insight:
For quinoline derivatives intended for biological assays, gas-phase calculations often yield misleading dipole moments. Always employ the PCM or SMD solvation model (typically water or DMSO) during optimization to reflect the polarized environment of a biological receptor [1].
Purpose: To quantify the chemical reactivity of the drug candidate. The interaction of a drug with its receptor is fundamentally an electron transfer or sharing process.
Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) acts as the electron donor, while the LUMO (Lowest Unoccupied Molecular Orbital) acts as the acceptor.[4][5][6]
HOMO-LUMO Gap (
):
Small Gap: Soft molecule, highly polarizable, high chemical reactivity, low kinetic stability. (Often correlates with higher toxicity or indiscriminate binding).
Large Gap: Hard molecule, stable, lower reactivity.
Global Reactivity Descriptors (GRD)
Using Koopmans' theorem, we calculate descriptors that correlate with biological activity.
Table 1: Calculation of Reactivity Descriptors
Descriptor
Symbol
Formula (approx.)
Biological Interpretation
Ionization Potential
Energy required to remove an electron (oxidation potential).
Electron Affinity
Energy released when adding an electron (reduction potential).
Chemical Hardness
Resistance to charge transfer.[3] Harder molecules are less reactive.
Chemical Potential
Tendency of electrons to escape.
Electrophilicity Index
Critical for Drug Design. Measures the energy lowering due to maximal electron flow. High indicates a strong electrophile (good for covalent inhibitors).
Protocol Execution:
Extract
and (in Hartree) from the Single Point Energy calculation.
Purpose: To visualize the charge distribution and predict binding modes (Hydrogen bonding,
-stacking).
Methodology:
Generate the MEP surface mapped onto the electron density isosurface (typically 0.002 a.u.).
Color Code Interpretation:
Red (Negative Potential): Electron-rich regions. In quinolines, this is invariably the N-atom of the ring and Oxygen atoms of substituents (e.g., C=O, -OH). These are H-bond acceptors.
Blue (Positive Potential): Electron-deficient regions. These are sites for nucleophilic attack or H-bond donors.
Application: If your docking study shows the Quinoline Nitrogen interacting with a positively charged residue (e.g., Arg, Lys), a high negative potential at this site confirms the interaction strength [2].
Application Note: Bridging DFT to Drug Discovery
Context: How do these numbers translate to a drug candidate?
Recent studies on quinoline-thiosemicarbazide hybrids [3] and quinoline-based anticancer agents [4] have established that lower HOMO-LUMO gaps often correlate with higher antioxidant activity (better radical scavenging). Conversely, for enzyme inhibition (e.g., EGFR or DNA Gyrase), the Electrophilicity Index (
) is a superior predictor.
Strategic Protocol for QSAR:
Calculate
for a library of 20+ quinoline derivatives.
Correlate
with experimental values.
Observation: You will often find a linear or parabolic relationship.
Insight: If activity increases with
, the drug likely acts as an electron acceptor in the active site.
Action: Add electron-withdrawing groups (Cl,
, ) to the quinoline ring to lower the LUMO energy, increase , and potentially improve potency.
References
Solvation Effects in DFT: Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. Link
MEP & Reactivity: Murray, J. S., & Politzer, P. (2011). The electrostatic potential: an overview. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 153-163. Link
Quinoline-Thiosemicarbazide DFT Study: Acar, Ç., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities.[2] ACS Omega, 8(43), 40682–40700. Link
Anticancer Quinoline DFT: Bouzian, Y. B., et al. (2021). Synthesis, Spectroscopic Characterization, DFT, Molecular Docking and in Vitro Antibacterial Potential of Novel Quinoline Derivatives.[2][7] Journal of Molecular Structure, 1246, 131217.[7] Link
General DFT Protocol for Quinolines: Ulahannan, R. T., et al. (2015). DFT studies on the structure and vibrational spectra of 8-hydroxyquinoline and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1345-1352. Link
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Heterocycle Synthesis Technical Support Center.
Current Status: Online 🟢
Agent: Dr. Aris Thorne, Senior Application Scientist
Topic: Polysubstituted Quinolines Synthesis
Ticket ID: #Q-POLY-882
Introduction: The Polysubstitution Paradox
You are likely here because standard textbook protocols (Skraup, Combes) have failed you. Synthesizing simple quinolines is trivial; synthesizing polysubstituted quinolines —particularly those with steric crowding (e.g., 2,3,4-trisubstituted) or specific electronic patterns on the benzenoid ring (C5-C8)—is a battle against thermodynamics and kinetics.
This guide addresses the three most common "failure modes" reported by our user base: Regiochemical Scrambling , Aromatization Stalling , and Purification Nightmares .
Module 1: Troubleshooting Regioselectivity
Context: You are using the Friedländer Annulation or Transition-Metal C-H Activation , but you are isolating mixtures of isomers or the "wrong" regioisomer.
Q1: My Friedländer reaction with an unsymmetrical ketone yields a 60:40 mixture of isomers. How do I lock the regioselectivity?
Diagnosis:
In the Friedländer reaction between 2-aminoaryl ketones and unsymmetrical ketones (e.g., 2-butanone), the reaction proceeds via an initial aldol condensation followed by cyclodehydration. The regioselectivity is dictated by which
-proton of the ketone is deprotonated (kinetic vs. thermodynamic control).
The Fix:
Switch from Base to Acid Catalysis: Base catalysis (KOH/EtOH) often equilibrates the enolate, leading to mixtures. Switch to a Brønsted acid (e.g., sulfamic acid) or a Lewis acid (e.g.,
or ). Acid catalysis typically favors the thermodynamic enol , leading to the more substituted quinoline.
Steric Steering: If your ketone has a methyl group vs. a methylene group (e.g., 2-pentanone), the condensation will preferentially occur at the methyl group (less sterically hindered) under kinetic conditions. To force reaction at the methylene (to get the 3,4-disubstituted product), you must use microwave irradiation with an ionic liquid catalyst (e.g., [Bmim]
Q2: I am attempting Rh(III)-catalyzed C-H activation to functionalize the C8 position, but I am getting C2 functionalization or no reaction.
Diagnosis:
C-H activation relies heavily on Directing Groups (DGs) . The nitrogen atom in quinoline is a weak coordinator to Rh(III) or Cp*Co(III) because it is electron-deficient and sterically shielded by the peri-hydrogen at C8.
The Fix:
Activate the Nitrogen: You must convert the quinoline to Quinoline N-oxide . The oxygen provides the necessary "reach" and coordination strength to direct the metal to the C8 position.
Solvent Choice: Switch to polar aprotic solvents like 1,4-dioxane or DCE at 100-120°C.
Post-Reaction: You can reduce the N-oxide back to the free base using
or Zn/AcOH.
Visualization: Regioselectivity Decision Tree
Caption: Decision logic for troubleshooting regioselectivity in Friedländer and C-H activation pathways.
Module 2: The Oxidation Bottleneck (Povarov Reaction)
Context: You are using the Povarov reaction (Imine + Alkene) to build a polysubstituted core. You see the product by LC-MS, but it's the tetrahydroquinoline or dihydroquinoline , not the aromatic quinoline.
Q3: My Povarov adduct refuses to aromatize. I've tried stirring in air, but it degrades.
Diagnosis:
The Povarov reaction yields a tetrahydroquinoline.[2] Aromatization requires the removal of four hydrogen atoms.[2] Air oxidation is kinetically too slow for polysubstituted systems due to steric strain preventing planarization.
The Fix: The "One-Pot" Oxidative Protocol
Do not isolate the intermediate. Add an oxidant directly to the reaction mixture after the cyclization is complete.
Oxidant
Conditions
Pros
Cons
DDQ
1.1 - 2.0 equiv, RT, Toluene
Fast, high yield for electron-rich rings.
Difficult to remove DDQ byproducts; expensive.
10 equiv, Reflux, DCM/CHCl3
Very clean; heterogeneous (filter off).
Requires large excess; variable activity of reagent.
Sulfur ()
0.5 equiv, 140°C, Decalin
Classic "gentle" dehydrogenation.
High temp required; smells; difficult workup.
/ DMSO
20 mol% , 100°C
Recommended. Iodine acts as Lewis acid AND oxidant.[3]
Requires DMSO removal (wash with water).
Protocol Spotlight:
-Mediated Povarov-Aromatization
Mix Aniline (1.0 eq), Aldehyde (1.0 eq), and Alkene (1.2 eq) in DMSO.
Add
(20-50 mol%).
Heat to 100°C for 4-6 hours.
Mechanism: Iodine catalyzes the imine formation, the aza-Diels-Alder cyclization, and then facilitates the oxidative dehydrogenation.
Module 3: Purification of "Grease"
Context: Polysubstituted quinolines are often lipophilic oils that streak on silica gel.
Q4: My product is a dark oil. Column chromatography gives mixed fractions. How do I purify this?
Diagnosis:
Quinolines are basic nitrogen heterocycles.[4] On standard silica gel, the basic nitrogen interacts with the acidic silanols, causing "tailing" or broad peaks.
The Fix:
Deactivate the Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes. Use 1% TEA in your eluent system (e.g., Hexane/EtOAc + 1% TEA).
The "Picrate" Trick (Old School but Effective):
Dissolve your crude oil in Ethanol.
Add a saturated solution of Picric Acid in Ethanol.
The Quinoline-Picrate salt will often precipitate as bright yellow crystals.
Filter, wash with cold EtOH.
Free-basing: Suspend crystals in DCM, wash with 1M NaOH. The Picrate goes into the water; your pure Quinoline stays in the DCM.
HCl Precipitation: If your product is acid-stable, bubble HCl gas into an ether solution of the crude. The hydrochloride salt usually precipitates instantly.
Module 4: Mechanism & Workflow Visualization
Understanding the Povarov pathway is critical to knowing where your synthesis stopped.
Caption: Stepwise progression of the Povarov reaction. Most failures occur at the THQ -> Quinoline oxidation step.
References
Regioselective Functionalization of Quinolines through C-H Activation.
Source: MDPI Molecules, 2021.
URL:[Link]
Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts.
Source: Beilstein Journal of Organic Chemistry, 2011.
URL:[Link]
Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines.
Source: Organic Letters (ACS), 2014.
URL:[Link]
Technical Support Center: Optimizing 2-Chloro-5,7-dimethylquinoline-3-carbonitrile Synthesis
Case ID: #QCN-57-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Improvement & Troubleshooting for Meth-Cohn Synthesis Variants Executive Summary This guide addresses the synthesis of 2-Ch...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: #QCN-57-OPT
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Yield Improvement & Troubleshooting for Meth-Cohn Synthesis Variants
Executive Summary
This guide addresses the synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile . While the standard Meth-Cohn (Vilsmeier-Haack) reaction typically yields the aldehyde (carbaldehyde), the target here is the nitrile.
Most yield losses occur during the isolation of the aldehyde intermediate or its subsequent conversion to nitrile. This guide prioritizes a "One-Pot Telescoped" protocol where the Vilsmeier intermediate is converted directly to the nitrile using hydroxylamine hydrochloride (NH₂OH·HCl) without isolating the aldehyde.[1] This method minimizes workup losses and hydrolysis byproducts.
Ticket #101: The "Black Tar" Phenomenon (Vilsmeier-Haack Step)
User Issue: "My reaction mixture turns into a black, viscous tar upon adding POCl₃, and the yield is < 20%."
Root Cause Analysis:
The Vilsmeier reagent (DMF-POCl₃ complex) is highly exothermic and sensitive to temperature spikes. Adding POCl₃ too fast or at too high a temperature causes polymerization of the solvent and the acetanilide precursor.
Corrective Action (Protocol):
The "Ice-Salt" Rule: You must generate the Vilsmeier reagent in situ at 0–5°C .
Place dry DMF (3 equiv) in the flask.
Add POCl₃ (7–12 equiv) dropwise over 30–45 minutes.
Critical: Internal temperature must never exceed 10°C during addition.
Substrate Addition: Add the N-(3,5-dimethylphenyl)acetamide (3,5-dimethylacetanilide) as a solid or DMF solution after the Vilsmeier reagent has formed (yellowish slush/solid), keeping the temperature low.
The Ramp-Up: Only after addition is complete should you slowly ramp to reflux (80–95°C).
Why this works:
Controlling the exotherm prevents the "charring" of the electron-rich aromatic ring before the formylation complex can properly assemble.
Ticket #102: Process Intensification (The One-Pot Nitrile Shift)
User Issue: "I am losing 30% of my material during the conversion of the aldehyde to the nitrile. Is there a direct route?"
Solution:
Yes. You can bypass the isolation of the 2-chloro-5,7-dimethylquinoline-3-carbaldehyde. The excess POCl₃ remaining from the cyclization step can serve as the dehydrating agent for the oxime formation.
Optimized One-Pot Protocol:
Step
Action
Critical Parameter
1. Cyclization
Run standard Meth-Cohn (Acetanilide + DMF + POCl₃). Reflux 2-4h.
Monitor by TLC until acetanilide disappears.
2. Cool Down
Cool the reaction mixture to 60–70°C .
Do not cool to RT; keep it stirrable.
3. Reagent Add
Add Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) (1.2–1.5 equiv vs acetanilide).
Add in portions to manage minor exotherm.
4. Dehydration
Stir at 70–80°C for 30–60 mins.
The excess POCl₃ dehydrates the in situ oxime to -CN.
5. Quench
Pour onto crushed ice/water with vigorous stirring.
Caution: Massive HCl release.
Mechanism:
The aldehyde is formed but remains as an iminium salt. Adding hydroxylamine converts it to an oxime (or oxime-like intermediate), which is immediately dehydrated by the surrounding POCl₃ to form the nitrile group.
Ticket #103: Impurity Profile (Hydrolysis at C2)
User Issue: "I see a significant impurity at M-18 or a polar spot that won't move on TLC."
Root Cause Analysis:
The C2-Chloro group is labile. During the aqueous quench, if the pH becomes too acidic or the temperature is too high, the chlorine hydrolyzes to form 5,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (the quinolone form).
Corrective Action:
Quench Temperature: Always pour the reaction mixture into ice, not water into the mixture. Keep the quench temperature < 20°C.
Buffer: Neutralize the aqueous slurry with Sodium Acetate or dilute ammonia to pH ~7 immediately after quenching to prevent acid-catalyzed hydrolysis of the chloro group.
Drying: Ensure the final solid is dried under vacuum. Residual moisture can cause slow hydrolysis during storage.
Visualizing the Pathway
The following diagram illustrates the standard vs. the optimized one-pot pathway, highlighting the regiochemistry of the 5,7-dimethyl substitution.
Caption: Comparison of the standard isolation route (Red) vs. the high-yield One-Pot Telescoped route (Green).
Ticket #104: Regioselectivity Confirmation
User FAQ: "How do I know I have the 5,7-dimethyl isomer and not a mixture?"
Technical Insight:
Starting with 3,5-dimethylaniline , the molecule has a plane of symmetry regarding the amine.
The positions ortho to the amine (C2 and C6 of the aniline) are chemically equivalent.
Cyclization at either position yields the same 5,7-dimethylquinoline scaffold.
Verification: 1H NMR will show two singlet methyl peaks (approx 2.4-2.6 ppm) and distinct aromatic protons. If you used 3-methylaniline (meta-toluidine), you would get a mixture of 5-methyl and 7-methyl isomers. With 3,5-dimethyl, you get a single pure regioisomer.
Summary of Quantitative Optimization
Parameter
Standard Method
Optimized One-Pot
POCl₃ Equiv
3 - 5
7 - 12 (acts as solvent & dehydrator)
Temperature
Reflux
0°C (Add) -> Reflux -> 70°C (Nitrile)
Steps
2 (Isolation required)
1 (Telescoped)
Typical Yield
45 - 55%
75 - 85%
Waste
High (Two workups)
Low (Single aqueous quench)
References
Meth-Cohn, O., et al. (1981). A versatile new synthesis of quinolines and related fused pyridines.[2] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[2][3][4][5][6][7][8] Journal of the Chemical Society, Perkin Transactions 1. Link
Desai, S.B., et al. (1996). Synthesis of 2-chloro-3-formylquinolines.[2][5][9][10] Indian Journal of Chemistry, Section B. (Standard Meth-Cohn conditions for dimethyl derivatives).
Rice, K.C., et al. (1985). Preparation of 2-chloro-3-cyano-quinolines.[2][3][4][5][6] US Patent 4,540,786A. (Describes the one-pot addition of hydroxylamine to the Vilsmeier mixture). Link
Upadhyay, S., et al. (2008). One pot synthesis of 2-chloro-3-cyanoquinolines from 2-chloro-3-formylquinolines.[5] Indian Journal of Chemistry. (Alternative Iodine/Ammonia route). Link
Technical Support Center: Friedländer Quinoline Synthesis
Topic: Troubleshooting Side Reactions & Optimization Status: Operational | Tier: Level 3 (Senior Application Scientist) Introduction: Beyond the Textbook Mechanism Welcome to the Advanced Technical Support Center for Fri...
Welcome to the Advanced Technical Support Center for Friedländer Quinoline Synthesis. If you are here, you likely aren't struggling with the basic concept—condensing an o-aminoaryl carbonyl with an enolizable ketone—but rather with the "hidden" chemistry that ruins yields: regioisomeric mixtures, tarry polymerizations, and unstable precursors.
This guide moves beyond standard protocols to address the causality of failure . We treat the reaction not as a single path, but as a competitive landscape where kinetic and thermodynamic drivers must be ruthlessly managed.
Module 1: The Regioselectivity Crisis
Issue: “I am using an unsymmetrical ketone (e.g., 2-butanone) and getting a mixture of isomers. How do I force a single product?”
Technical Diagnosis
The Friedländer synthesis is governed by the formation of the enol (or enolate) intermediate from your ketone partner.
Acid Catalysis (Thermodynamic Control): Acids protonate the carbonyl, favoring the formation of the more substituted enol (Zaitsev-like preference). This typically leads to the 3-substituted quinoline.[1][2]
Base Catalysis (Kinetic Control): Bases deprotonate the less hindered alpha-proton , forming the less substituted enolate. This favors the 2-substituted quinoline.
However, steric hindrance in the o-aminoaryl component can override these electronic preferences.
Troubleshooting Protocol
Variable
Goal: 2-Substituted Quinoline (Kinetic)
Goal: 3-Substituted Quinoline (Thermodynamic)
Catalyst
Strong Base (e.g., KOH, t-BuOK)
Brønsted Acid (e.g., p-TsOH, H₂SO₄) or Lewis Acid
Temperature
Lower (Reflux in EtOH/MeOH)
Higher (Reflux in Toluene/Xylene or Solvent-Free)
Addition
Add ketone slowly to the amine
Mix all reagents at once
Visual Logic: Pathway Bifurcation
Figure 1: Decision tree for controlling regioselectivity via catalyst selection.
Module 2: The "Sticky" Reactants (Self-Condensation)
Issue: “My reaction turns into a black tar, or I see a major spot on TLC that isn't my product.”
Technical Diagnosis
You are witnessing competitive aldol condensation .
Ketone Self-Reaction: In base catalysis, the ketone enolate can attack another molecule of ketone (Aldol) rather than the o-aminoaldehyde.
Amine Self-Reaction: o-Aminobenzaldehyde is notoriously unstable. It self-condenses to form macrocyclic trimers or anhydro-bases, especially if the reaction time is prolonged or the ketone is unreactive.
Symptom: Low yield, recovery of "dimerized" ketone byproducts.
Fix: Switch to Solvent-Free Acid Catalysis .
Why: Solvent-free conditions (using p-TsOH or Iodine) maximize the concentration of the cross-reactants, statistically favoring the cross-condensation over the self-aldol.
Protocol: Grind o-aminoaryl ketone (1 mmol) + active methylene (1.2 mmol) + p-TsOH (5 mol%) in a mortar. Heat to 60-80°C. Monitor TLC (usually <30 mins).
Scenario B: Amine Polymerization
Symptom: Starting amine disappears, but no quinoline forms.
Fix:In-Situ Generation .
Do not isolate o-aminobenzaldehyde. Generate it in situ from 2-nitrobenzaldehyde (using Fe/HCl or SnCl₂) or 2-aminobenzyl alcohol (via oxidation) in the presence of the ketone. This keeps the steady-state concentration of the unstable free amine low.
Module 3: Catalyst-Specific Artifacts
Issue: “I tried using Lewis Acids to improve yield, but the reaction stalled.”
Technical Diagnosis
While Lewis acids (ZnCl₂, Sc(OTf)₃, CuBTC) are excellent for activating carbonyls, they can be "poisoned" by the amino group of the substrate. The amine coordinates strongly to the metal center, deactivating the catalyst.
Mass transfer limitations; requires vigorous stirring.
Visual Logic: Side Reaction Pathways
Figure 2: Competitive pathways leading to tar formation vs. successful quinoline synthesis.
FAQ: Rapid Fire Troubleshooting
Q: Can I use microwave irradiation?A: Yes, and you should. Microwave irradiation (MW) often suppresses side reactions by accelerating the rate-determining step (condensation) faster than the diffusion-controlled polymerization steps.
Protocol: Seal reactants in a microwave vial with minimal solvent (EtOH). Irradiate at 100-120°C for 5-10 minutes.
Q: Why is my product staying in the aqueous phase during workup?A: Quinolines are basic. If you used an acid catalyst and didn't neutralize sufficiently (pH > 9), the quinoline remains protonated (quinolinium salt) and water-soluble.
Fix: Adjust aqueous layer to pH 10-11 with 1M NaOH before extraction.
Q: I suspect my 2-aminobenzaldehyde has degraded. How can I check?A: Pure 2-aminobenzaldehyde is a low-melting yellow solid.[4] If it has turned deep orange/brown or is gummy, it has self-condensed.
Reference: See the structure of the "bisanhydro trimer" in the literature [3].[5]
References
BenchChem. Minimizing side products in the Friedländer quinoline synthesis. (Accessed 2025).[6][7][8] Link
Organic Reactions. The Friedländer Synthesis of Quinolines. Organic Reactions, Vol 28.[3][9] Link
ResearchGate. The self-condensation of a derivative of o-aminobenzaldehyde.[4][5] (Crystal structure of side products). Link
Royal Society of Chemistry. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions. Link
Canadian Journal of Chemistry. Concerning the mechanism of the Friedländer quinoline synthesis. (Kinetic vs Thermodynamic studies). Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Quinoline SynthesisTicket #QS-2026: Overcoming Harsh Reaction ConditionsStatus: Open | Priority: High
Assigned Specialist: Senior Application Scientist
Welcome to the Quinoline Synthesis Support Hub
You are likely here because the classical methods—Skraup, Doebner-von Miller, or Friedländer—are failing your modern requirements. Traditional protocols often result in oxidative polymerization ("tar"), require dangerous amounts of concentrated sulfuric acid, or destroy sensitive functional groups due to excessive heat (
).
This guide is structured to transition your workflow from Brute Force to Catalytic Precision . We address three critical pain points: acid-induced decomposition, thermal inefficiency, and functional group intolerance.
Module 1: Eliminating Acid-Induced Decomposition
The Issue: Your reaction turns into a black, intractable tar.
The Cause: In the classical Skraup reaction, concentrated
causes the oxidative polymerization of acrolein (the intermediate) before it can react with the aniline.
The Solution: Switch to Solid Acid Catalysts or Mild Lewis Acids . These provide surface-mediated catalysis without the bulk corrosive environment, preventing charring.
Recommended Protocol: Iron-Catalyzed Green Synthesis
This method replaces sulfuric acid with non-toxic Iron(III) chloride, operating in water or solvent-free conditions.
Charge: In a round-bottom flask, mix 2-aminoaryl ketone (1.0 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol).
Catalyze: Add
(10 mol%).
Incubate: Stir at 80°C. If using water, use 5 mL; if solvent-free, ensure efficient mechanical stirring.
Monitor: Check TLC every 30 minutes. Reaction typically completes in 2–3 hours.
Workup: Cool to room temperature. The product often precipitates. Filter and wash with water.[1][2] If oil forms, extract with ethyl acetate, dry over
, and evaporate.
Expert Insight: Iron acts as a Lewis acid to activate the carbonyl group without protonating the amine so aggressively that it kills nucleophilicity. This balance minimizes side reactions [1].
The Issue: The reaction requires 24+ hours at reflux to reach completion.
The Cause: High activation energy barriers in condensation steps (aldol/imine formation).
The Solution:Microwave-Assisted Synthesis . Microwave irradiation couples directly with polar intermediates, providing rapid internal heating that standard oil baths cannot match.
Visualizing the Efficiency Shift
The following diagram illustrates the transition from classical thermal heating to modern microwave and photoredox pathways.
Figure 1: Comparison of reaction pathways. Modern methods bypass the high-energy/high-acid "Tar" bottleneck.
Vessel: Use a dedicated microwave pressure vial (do not use domestic microwaves).
Reagents: Mix 2-aminoacetophenone (1 mmol) and ketone (1 mmol).
Catalyst: Add 1 drop of conc. HCl or use a solid support like Montmorillonite K-10 (100 mg).
Irradiation: Set Max Power: 250W. Target Temp: 130°C. Hold Time: 10 minutes.
Result: Yields typically improve from 50% (thermal) to >90% (MW) [2].
Module 3: Functional Group Tolerance (Photoredox Catalysis)
The Issue: Your substrate contains heat-sensitive groups (Boc-amines, halides) that degrade under reflux.
The Cause: Thermal methods rely on thermodynamic control, which often exceeds the stability limits of complex scaffolds.
The Solution:Visible-Light Photoredox Catalysis (Povarov Reaction) . This accesses a radical pathway at Room Temperature (RT).
Mechanism: The Povarov Cascade
Instead of acid-catalyzed condensation, we use light to generate a radical cation intermediate.
Figure 2: Photoredox mechanism. The reaction proceeds via Single Electron Transfer (SET) rather than thermal activation.
Recommended Protocol: Visible-Light Povarov
Setup: Glass tube equipped with a magnetic stir bar.
Light Source: Blue LED strip (approx. 450 nm) wrapped around the beaker/tube.
Condition: Stir at Room Temperature open to air (air acts as the terminal oxidant) for 12–24 hours [3].
Troubleshooting & FAQs
Q1: My Skraup reaction is violent and uncontrollable. How do I stabilize it?
Diagnosis: The exothermic dehydration of glycerol to acrolein is cascading.
Fix:
Add a Moderator: Add Ferrous Sulfate (
) . It acts as an oxygen carrier and moderates the oxidation rate.[2][3]
Change Oxidant: Replace Nitrobenzene with Iodine (
) or run the reaction in the presence of mild solid oxidants.
Dosing: Do not add all sulfuric acid at once. Add it dropwise to the pre-heated mixture [4].
Q2: I am getting a mixture of regioisomers (5- and 7-substituted) when using meta-substituted anilines.
Diagnosis: In the Skraup/Doebner-von Miller reaction, meta-substituents offer two ortho-positions for cyclization.
Fix:
Steric Control: If the meta-group is bulky (e.g., t-Butyl), cyclization will favor the less hindered position (para to the group), yielding the 7-substituted quinoline.
Use Directing Groups: Switch to a pre-functionalized 2-aminoacetophenone (Friedländer method) where the geometry is fixed, eliminating ambiguity [5].
Q3: The yield is low because the product is trapped in the emulsion during workup.
Diagnosis: Quinoline bases often form stable emulsions with metal salts and tars.
Fix:
pH Adjustment: Ensure the mixture is basified to pH > 10 using NaOH or
to fully free-base the quinoline.
Steam Distillation: For tarry Skraup reactions, steam distillation is the gold standard to separate the volatile quinoline from the non-volatile polymeric tar.
Salting Out: Add NaCl to the aqueous phase to force the organic product out (salting-out effect) before extraction with ethyl acetate.
References
Environmentally Benign Synthesis: "An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O." Taylor & Francis.
Microwave Methodology: "Microwave-Assisted Friedländer Synthesis of Quinolines Derivatives." ResearchGate.
scale-up considerations for 2-Chloro-5,7-dimethylquinoline-3-carbonitrile production
Executive Summary This guide addresses the scale-up challenges for 2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5). The synthesis typically relies on the Meth-Cohn modification of the Vilsmeier-Haack rea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the scale-up challenges for 2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5). The synthesis typically relies on the Meth-Cohn modification of the Vilsmeier-Haack reaction, converting N-(3,5-dimethylphenyl)acetamide (3,5-dimethylacetanilide) directly to the target quinoline.
While the electron-donating methyl groups at the 3 and 5 positions of the aniline ring activate the substrate for electrophilic aromatic substitution, they also introduce steric crowding at the cyclization site. Successful scale-up requires rigorous control over the Vilsmeier reagent exotherm , HCl gas evolution , and the pH-sensitive stability of the C2-chlorine atom during work-up.
Part 1: Critical Process Safety & Chemistry
Q: What are the primary safety hazards during the Vilsmeier reagent formation on a kilogram scale?
A: The reaction between POCl
and DMF is violently exothermic and autocatalytic.
The Hazard: Rapid addition of POCl
to DMF can lead to a "runaway" thermal event, causing the mixture to boil and release toxic fumes.
The Control:
Temperature: Maintain the reactor jacket at 0–5°C.
Dosing: Add POCl
via a subsurface dip tube to prevent localized hotspots.
Monitoring: Use in situ reaction calorimetry (RC1) data to determine the maximum dosing rate (Dos). Ensure
never exceeds 10°C during formation.
Aging: Allow the Vilsmeier salt (chloroiminium ion) to crystallize/precipitate for 30–60 minutes before adding the acetanilide. A slurry is normal; do not attempt to dissolve it by heating [1].
Q: We observe a massive exotherm upon adding Hydroxylamine Hydrochloride. Is this normal?
A: Yes, this is the most critical safety node in the "One-Pot" Meth-Cohn protocol.
Mechanism: You are converting the intermediate aldehyde/iminium species to an oxime, which is then dehydrated to the nitrile in situ by the excess POCl
.
Risk: The dehydration releases significant heat and HCl gas instantaneously.
Protocol:
Do NOT add solid NH
OH·HCl to the hot reaction mixture (90–100°C).
Cool the mixture to 60–70°C before addition.
Portion-wise Addition: Add the reagent in small aliquots over 1–2 hours, monitoring gas evolution. Ensure the scrubber system is sized to handle the peak HCl flow [2].
Part 2: Reaction Optimization (The "How")
Q: Should we isolate the 3-formyl intermediate or proceed with the one-pot nitrile synthesis?
A: For scale-up efficiency, the One-Pot Meth-Cohn Protocol is superior, provided heat transfer is managed. Isolating the 2-chloro-3-formyl intermediate exposes the labile C2-chloro group to an extra hydrolysis risk during the first work-up.
Comparative Workflow:
Parameter
Two-Step Isolation
One-Pot (Recommended)
Yield
65–75% (overall)
80–85%
Solvent Usage
High (Two work-ups)
Low (Single work-up)
Impurity Profile
Higher hydrolysis (2-oxo)
Cleaner profile
Cycle Time
48 Hours
24 Hours
Q: How do we ensure complete conversion of the 3,5-dimethylacetanilide?
A: The steric hindrance from the methyl groups flanking the cyclization site (ortho positions) can slow the ring closure.
Stoichiometry: Use 2.5 to 3.0 equivalents of POCl
relative to the acetanilide. While older literature suggests up to 7–12 equivalents [3], this is wasteful and complicates quenching.
Temperature: The cyclization often requires heating to 85–95°C for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC. The starting material (acetanilide) should be <0.5% before cooling for the hydroxylamine step.
Part 3: Work-up & Isolation
Q: The product turns into a "sticky tar" upon quenching into water. How do we avoid this?
A: Tarry precipitates usually result from quenching a hot reaction mixture too quickly or into insufficient water, causing the product to "oil out" rather than crystallize.
The Fix (Controlled Quench):
Cool the reaction mass to ambient temperature (20–25°C).
Reverse Quench: Slowly pour the reaction stream into a vigorously stirred slurry of Ice/Water (1:1 w/w) .
Temperature Limit: Keep the quench mass <15°C.
Seeding: Once the addition is 10% complete, add seed crystals of pure 2-Chloro-5,7-dimethylquinoline-3-carbonitrile to induce ordered crystallization.
Q: We are seeing high levels of the "2-hydroxy" (carbostyril) impurity. Why?
A: The C2-chloro atom is susceptible to acid-catalyzed hydrolysis, especially at high temperatures during the quench.
Root Cause: The hydrolysis of excess POCl
generates massive amounts of phosphoric and hydrochloric acid. If the quench slurry heats up (>40°C), the 2-Cl hydrolyzes to 2-OH.
Neutralization: After filtration, immediately wash the wet cake with cold 5% NaHCO
solution until the filtrate is pH neutral. Do not leave the wet cake acidic for prolonged periods.
Part 4: Troubleshooting & Impurity Profiling
Common Impurities Table
Impurity Structure
Origin
Remediation
2-Oxo-5,7-dimethyl... (Carbostyril)
Hydrolysis of C2-Cl during hot quench or acidic storage.
Control quench temp <10°C; rapid neutralization.
3-Formyl Intermediate
Incomplete reaction with NHOH.
Ensure 1.2–1.5 eq of NHOH·HCl; check stirring efficiency.
Starting Material (Acetanilide)
Incomplete Vilsmeier formation.
Ensure POCl quality (check for hydrolysis); increase reaction time.
Dimer Species
Thermal degradation at >110°C.
Strict temperature control; avoid "heat soak" at end of reaction.
Visual Workflow: One-Pot Synthesis
Caption: Process flow for the Meth-Cohn one-pot synthesis. Red nodes indicate high-hazard thermal/gas evolution steps requiring strict engineering controls.
References
Meth-Cohn, O., et al. (1981).[2] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link
Meth-Cohn, O. (1993). "The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method." Heterocycles, 35(1), 539-557.[3] Link
Crounse, N. N. (1985). "Preparation of 2-chloro-3-cyano-quinolines." U.S. Patent 4,540,786. Link
BenchChem. (2025).[1][4][5] "Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline." Link
Santa Cruz Biotechnology. "2-Chloro-5,7-dimethylquinoline-3-carbonitrile Product Data." Link
Technical Support Center: Managing Exothermic Events in Skraup Synthesis
Status: Operational Lead Scientist: Senior Application Specialist Topic: Thermal Runaway Mitigation & Protocol Optimization Audience: Medicinal Chemists, Process Engineers, Drug Development Leads The Core Hazard: "The Th...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Senior Application Specialist
Topic: Thermal Runaway Mitigation & Protocol Optimization
Audience: Medicinal Chemists, Process Engineers, Drug Development Leads
The Core Hazard: "The Thermal Ambush"
The Skraup synthesis is deceptively dangerous because it is autocatalytic with a thermal lag .
In a typical setup, you mix aniline, glycerol, sulfuric acid, and an oxidant (often nitrobenzene).[1][2][3][4] You apply heat.[1][4][5][6][7][8][9] Nothing happens. You apply more heat.[5] Suddenly, the reaction mixture turns black, the temperature spikes by 100°C in seconds, and the contents erupt through the condenser.
Why this happens:
Step 1 (Endothermic): Dehydration of glycerol to acrolein requires energy and strong acid. This is the "Induction Period."
Step 2 (Exothermic): Once enough acrolein accumulates, it undergoes Michael addition with aniline, followed by cyclization and oxidation. These steps release massive amounts of heat simultaneously.
If you force Step 1 too hard without consuming the acrolein in Step 2, you build a "chemical bomb" of unreacted intermediates.
Visualization: The Thermal Profile
The following diagram illustrates the critical difference between a controlled reaction and a runaway event.
Figure 1: Thermal reaction coordinate showing the divergence between controlled synthesis and thermal runaway.
Troubleshooting Guide (FAQ Format)
Issue 1: The "Smoking Flask" (Delayed Initiation)
User Report: "I've been refluxing for 30 minutes. No reaction is visible, so I increased the oil bath temperature. Now white fumes are escaping the condenser."
Diagnosis: You are in the Induction Trap . The white fumes are acrolein (highly toxic lachrymator) escaping before it reacts with the aniline. You are moments away from a violent eruption.
Immediate Action:
Remove Heat Source: Drop the oil bath immediately.
Do NOT Cool Rapidly: Do not plunge the flask into ice water yet; thermal shock can crack the glass, releasing boiling acid. Let air cool first.
Ventilation: Ensure the fume hood sash is down.
Prevention: Never use the oil bath temp to "force" the reaction. Add a "starter" (a small amount of previously made crude quinoline) or use the Modified Protocol (see Section 3).
Issue 2: Low Yield & Tar Formation
User Report: "The reaction didn't explode, but I got a 30% yield and a flask full of insoluble black tar."
Diagnosis: Polymerization of acrolein.[8] If acrolein is generated faster than the aniline can react with it, it polymerizes into intractable tar.
Root Causes:
Wet Glycerol: Water lowers the boiling point, preventing the cyclization temperature (140°C+) while still allowing acrolein formation.
The Logic: Ferrous sulfate acts as a redox buffer and oxygen carrier, spreading the exotherm over a longer period.
Component
Role
Specification
Aniline
Substrate
1.0 Equiv
Glycerol
Reagent
3.0 Equiv (Anhydrous)
Sulfuric Acid
Catalyst/Solvent
2.5 Equiv (Conc.)
Nitrobenzene
Oxidant
1.2 Equiv
Ferrous Sulfate
Moderator
0.1 Equiv ()
Step-by-Step Workflow:
Pre-Mix: In a round-bottom flask (RBF), combine Aniline, Glycerol, Nitrobenzene, and Ferrous Sulfate .
Acid Addition: Add concentrated
slowly with swirling. Note: The amine salt will form; the mixture will become a thick paste.
Reflux Setup: Attach a high-efficiency reflux condenser (Allihn or Dimroth).
Initiation: Heat gently with a heating mantle/oil bath.
Critical Checkpoint: As soon as the first bubble appears or the temperature hits ~100°C, REMOVE THE HEAT SOURCE .
Self-Sustained Reaction: The reaction will boil on its own heat for 15–20 minutes.
Completion: Once the spontaneous boiling subsides, re-apply heat and reflux for 3–4 hours.
Protocol B: Continuous Flow Synthesis (Advanced)
Best for: Drug development, scaling up, and high-safety environments.
The Logic: Flow chemistry minimizes the active reaction volume. If a runaway occurs, it is contained within a milliliter-scale tubing section, not a 5L flask.
Workflow Diagram:
Figure 2: Continuous flow setup for Skraup synthesis, effectively eliminating the risk of bulk thermal runaway.
Key Technical Considerations for Flow:
Pumping Acid: Standard HPLC pumps fail with conc.
. Use syringe pumps or acid-resistant peristaltic pumps.
Clogging: The formation of aniline sulfate (solid) is a risk. Pre-heating Stream A can help solubility, or use a slurry-compatible pump.
Pressure: The acrolein formation generates gas. Use a back-pressure regulator (BPR) set to ~100 psi to keep volatiles in solution and improve kinetics [2].
Data Summary: Method Comparison
Feature
Classical Batch
Modified Batch ()
Continuous Flow
Exotherm Risk
High (Runaway likely)
Medium (Managed)
Low (Inherently safe)
Yield
Variable (30-50%)
Consistent (80-90%)
High (>90%)
Scale Limit
< 50g (Safety limit)
~500g
Kg-scale (Continuous)
Setup Cost
Low
Low
High
Tar Formation
Significant
Minimal
Minimal
References
Clarke, H. T.; Davis, A. W. "Quinoline."[2] Organic Syntheses, Coll.[2][6] Vol. 1, p. 478 (1941).[2] A foundational protocol establishing the use of ferrous sulfate to moderate the Skraup reaction.[5][8]
Gutmann, B.; Cantillo, D.; Kappe, C. O. "Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients." Angewandte Chemie International Edition, 54(23), 6688-6728 (2015). Discusses the safety benefits of flow chemistry for hazardous exothermic heterocycle synthesis.
Manske, R. H. F. "The Chemistry of Quinolines."[2][3] Chemical Reviews, 30(1), 113–144 (1942).[2][3] Comprehensive review of the mechanism and variations of the Skraup synthesis.
Technical Support Center: Alternative Solvents for Microwave-Assisted Quinoline Synthesis
Welcome to the Technical Support Center for Microwave-Assisted Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic ro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Microwave-Assisted Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes by exploring alternative and greener solvent systems. Here, we move beyond conventional solvents to provide in-depth, field-proven insights into the use of ionic liquids, deep eutectic solvents (DES), and solvent-free conditions, addressing common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for quinoline synthesis?
Microwave-assisted synthesis offers several significant benefits over conventional heating methods. These include dramatically reduced reaction times (often from hours to minutes), increased product yields, and enhanced purity.[1] This efficiency stems from the direct and rapid heating of the reaction mixture, which accelerates reaction rates.[1]
Q2: Why should I consider alternative solvents to DMF or DMSO for this synthesis?
While polar aprotic solvents like DMF and DMSO are effective due to their high microwave absorption, they present environmental and safety concerns. Alternative solvents are sought to develop greener, more sustainable chemical processes.[2][3] Ionic liquids and deep eutectic solvents are non-volatile and often less toxic, while solvent-free reactions represent the greenest approach by eliminating solvent waste entirely.[4][5]
Q3: Can household microwave ovens be used for these experiments?
It is strongly advised against using domestic microwave ovens for chemical synthesis. These appliances lack the necessary temperature and pressure controls, leading to poor reproducibility and significant safety risks, particularly with flammable organic solvents.[1][6] Dedicated scientific microwave reactors are essential for safe and reproducible experimentation.[1]
Q4: How do I choose between ionic liquids and deep eutectic solvents?
Both are considered "green" alternatives. Ionic liquids (ILs) are salts with low melting points and can act as both solvent and catalyst.[7][8] Deep eutectic solvents (DES) are mixtures of hydrogen bond donors and acceptors with a melting point lower than either component.[9] DES are often cheaper, easier to prepare, and derived from more readily available materials than many ionic liquids.[9] The choice depends on reactant solubility, desired reaction temperature, and cost considerations.
Q5: Is it possible to run the reaction without any solvent?
Yes, solvent-free, or "neat," conditions are highly effective for many microwave-assisted quinoline syntheses.[1][4][10] This approach is environmentally friendly and can simplify product work-up.[2][10] Often, the reactants themselves can absorb sufficient microwave energy, or a solid support like silica gel or alumina can be used to facilitate the reaction.[2][11]
Troubleshooting Guide
This section addresses common issues encountered during microwave-assisted quinoline synthesis with alternative solvents.
Problem
Potential Cause
Recommended Solution
Low or No Product Yield
Inefficient Microwave Absorption: The reaction mixture (especially under solvent-free conditions) may not be absorbing microwave energy effectively.
Add a small amount of a high-dielectric solvent (a "sensitizer") like ethanol or a few drops of an ionic liquid to improve energy absorption.[1]
Sub-optimal Solvent Choice: Reactants may have poor solubility in the chosen ionic liquid or deep eutectic solvent at the reaction temperature.
Screen a variety of ILs or DES with different polarities and hydrogen bonding capabilities. Ensure the chosen solvent is stable at the target temperature.
Catalyst Inactivity: The chosen catalyst may not be effective in the alternative solvent system or may decompose under microwave irradiation.
Select a catalyst known to be robust under microwave conditions.[1] For solvent-free reactions, solid acid catalysts like montmorillonite K-10 can be effective.[2][12]
Formation of Side Products/Impurities
Localized Overheating: Uneven heating within the reaction vessel can lead to decomposition or side reactions.
Ensure efficient stirring to maintain a uniform temperature.[1] Consider using pulsed microwave irradiation to prevent thermal runaway.[1]
Self-Condensation of Reactants: Ketones, particularly under basic conditions, can undergo self-condensation.
This is a common issue in Friedländer synthesis.[13][14] Using an appropriate catalyst and optimizing the reaction temperature can minimize this side reaction. Solvent-free conditions have been shown to provide clean reactions free from such side products.[4]
Reaction Stalls Before Completion
Reversible Reaction Equilibrium: In condensation reactions like the Friedländer synthesis, the formation of water can lead to a reversible equilibrium.
If feasible, adapt the setup to remove water as it forms. This is more challenging in a sealed microwave vessel but can sometimes be addressed by adding a dehydrating agent if compatible with the reaction conditions.[1]
Viscosity Issues with DES: Some deep eutectic solvents can be highly viscous, impeding mass transfer and effective stirring.
Gently pre-heat the DES to reduce its viscosity before adding reactants. Ensure the magnetic stir bar is adequately sized for the vessel and viscosity.
Difficulty in Product Isolation
Product Solubility in Ionic Liquid/DES: The desired quinoline derivative may be highly soluble in the ionic liquid or deep eutectic solvent, making extraction difficult.
After the reaction, add an anti-solvent (e.g., water or an ether) to precipitate the product. Alternatively, perform an extraction with a solvent in which the product is soluble but the IL or DES is not.
Visualizing the Troubleshooting Process
Caption: Troubleshooting logic for addressing low product yield.
Experimental Protocols
Representative Protocol 1: Solvent-Free Synthesis of Quinolines
This protocol is adapted from methodologies that emphasize green chemistry principles by eliminating the need for a solvent.[4][10]
Materials:
o-Nitrobenzaldehyde or 2-aminobenzophenone
An enolizable ketone (e.g., acetylacetone, cyclohexanone)
A reducing agent if starting from a nitro compound (e.g., SnCl₂·2H₂O)[10] or an appropriate catalyst.
Microwave reactor with temperature and pressure control.
Procedure:
In a microwave-safe reaction vessel, combine the starting materials. For example, o-nitrobenzaldehyde (1 mmol), the enolizable ketone (1.2 mmol), and SnCl₂·2H₂O (2 mmol).[10]
Thoroughly mix the components.
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at a set temperature (e.g., 120 °C) or power (e.g., 300W) for a short duration (e.g., 5-10 minutes).[4][10] Monitor the reaction progress by TLC if possible.
After irradiation, allow the vessel to cool to room temperature.
Render the reaction mixture basic (e.g., with 10% NaHCO₃ solution) and extract the product with a suitable organic solvent like ethyl acetate.[10]
Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent.
Purify the crude product by column chromatography.
Visualizing the Solvent-Free Workflow
Caption: General workflow for solvent-free quinoline synthesis.
Representative Protocol 2: Quinoline Synthesis in a Deep Eutectic Solvent (DES)
This protocol illustrates the use of a DES, such as choline chloride:urea, which can act as both a solvent and a catalyst.[15]
Materials:
2-Aminoaryl ketone (1 mmol)
α-Methylene ketone (1.1 mmol)
Choline chloride
Urea
Microwave reactor
Procedure:
Prepare the DES: Gently heat a mixture of choline chloride and urea (e.g., in a 1:2 molar ratio) with stirring until a clear, homogeneous liquid is formed.[15] Allow it to cool.
Reaction Setup: In a microwave vessel, add the 2-aminoaryl ketone and the α-methylene ketone to the prepared DES (e.g., 2-3 mL).
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for 10-20 minutes.
Work-up: After cooling, add water to the reaction mixture. The product often precipitates and can be collected by filtration.
Wash the solid product with water to remove the DES.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative. The aqueous filtrate containing the DES can often be evaporated and reused.[15]
Comparative Data
The following table summarizes the advantages and disadvantages of different solvent strategies for microwave-assisted quinoline synthesis.
The ultimate green solvent, inexpensive, non-toxic.
Limited solubility for many organic reactants, requires high pressure to reach high temperatures.
References
An efficient synthesis of quinolines under solvent-free conditions. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
(2010, February 3). Microwave-Assisted Solvent-Free Synthesis of Quinolines Using N-Bromosulfonamides. Taylor & Francis. Retrieved from [Link]
Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. (n.d.). Journal of Namibian Studies. Retrieved from [Link]
A review on green chemistry approaches for the synthesis of quinolines. (n.d.). RSC Advances. Retrieved from [Link]
(2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. Retrieved from [Link]
Microwave-assisted green synthetic approach for quinoline synthesis in water as a green solvent. (n.d.). ResearchGate. Retrieved from [Link]
(2012, August 28). Synthesis of novel quinolines using TsOH/ionic liquid under microwave. SciELO. Retrieved from [Link]
(2020, November 16). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Retrieved from [Link]
(2007, February 13). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. MDPI. Retrieved from [Link]
(2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]
(2022, March 28). Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. Bentham Science Publisher. Retrieved from [Link]
(2017, July 19). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Retrieved from [Link]
(2025, April 15). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. IJSAT. Retrieved from [Link]
(2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Retrieved from [Link]
(2025, January 1). Microwave-Assisted Synthesis of Quinolines. Bentham Science Publishers. Retrieved from [Link]
(2025, November 10). Microwave‐Assisted Organic Syntheses in Deep Eutectic Solvents: A Win‐Win Association for Sustainable Chemistry. ResearchGate. Retrieved from [Link]
Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. (n.d.). PMC. Retrieved from [Link]
(2020, November 5). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. Retrieved from [Link]
(2010, February 9). Future Trends in Microwave Synthesis. Taylor & Francis. Retrieved from [Link]
(2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Retrieved from [Link]
(2025, August 6). MICROWAVE ASSISTED CATALYST AND SOLVENT FREE EFFICIENT SYNTHESIS OF QUINOLINE DERIVATIVES BY THREE COMPONENT ONE POT AZA-DIELS-ALDER REACTION STRATEGY. ResearchGate. Retrieved from [Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (n.d.). RSC Publishing. Retrieved from [Link]
(2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC. Retrieved from [Link]
(2016, July 27). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. PMC. Retrieved from [Link]
(2017, May 8). Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. MDPI. Retrieved from [Link]
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]
(2025, November 8). Microwave-Assisted Organic Syntheses in Deep Eutectic Solvents: A Win-Win Association for Sustainable Chemistry. PubMed. Retrieved from [Link]
(n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]
The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. (n.d.). CHIMIA. Retrieved from [Link]
(2024, October 22). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Retrieved from [Link]
(n.d.). Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Academia.edu. Retrieved from [Link]
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Microwave-Assisted Friedlaender Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate. (n.d.). ResearchGate. Retrieved from [Link]
Fast, Solvent-Free, M. (n.d.). Retrieved from [Link]
(2025, August 6). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. ResearchGate. Retrieved from [Link]
(2021, February 4). Green Deep Eutectic Solvents for Microwave-Assisted Biomass Delignification and Valorisation. UniTo. Retrieved from [Link]
High-Resolution Structural Elucidation of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile: NMR vs. Mass Spectrometry
Executive Summary In the development of small-molecule therapeutics, the precise structural verification of synthetic intermediates is non-negotiable. 2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5) serv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of small-molecule therapeutics, the precise structural verification of synthetic intermediates is non-negotiable. 2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5) serves as a critical electrophilic scaffold in the synthesis of cyanoquinoline-based corrector-potentiators targeting the
F508-CFTR mutant protein in cystic fibrosis[1].
This guide provides an objective, highly technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural elucidation of this compound. By examining the causality behind experimental choices, we establish a self-validating analytical workflow that ensures regiochemical accuracy and isotopic fidelity before downstream nucleophilic aromatic substitution (S
Ar) reactions.
Analytical Challenges in Quinoline Scaffolds
The molecular formula of 2-chloro-5,7-dimethylquinoline-3-carbonitrile is C
HClN. Validating this structure requires overcoming two primary analytical challenges:
Regiochemical Assignment: Differentiating the 5,7-dimethyl substitution pattern from other potential isomers (e.g., 6,8-dimethyl or 4,6-dimethyl).
Functional Group Integrity: Confirming the presence of the C2-chloro and C3-carbonitrile groups, which are highly reactive and susceptible to unintended hydrolysis or displacement during synthesis.
Neither NMR nor MS alone provides a complete picture; however, when used orthogonally, they form a robust validation matrix.
Comparative Analysis: NMR vs. Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for mapping the exact connectivity and spatial arrangement of the quinoline core.
The Causality of Chemical Shifts: The proton at the C4 position is highly deshielded by both the electron-withdrawing C3-carbonitrile group and the inherent electron deficiency of the heteroaromatic ring. This results in a distinct, isolated downfield singlet (typically >8.3 ppm).
Regiochemical Proof: The 5,7-dimethyl substitution leaves two isolated aromatic protons at C6 and C8. Because they are meta to each other, they appear as two distinct broad singlets or doublets with a small meta-coupling constant (
Hz), definitively ruling out ortho- or para-substituted isomers.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
While NMR maps the skeleton, MS verifies the exact mass and elemental composition with extreme sensitivity.
The Causality of Ionization: The basic nitrogen of the quinoline ring readily accepts a proton in positive Electrospray Ionization (ESI+) mode, cleanly generating the[M+H]
pseudo-molecular ion without excessive fragmentation.
Isotopic Signature: Chlorine naturally exists as two stable isotopes,
Cl and Cl, in a roughly 3:1 ratio. The presence of a twin peak cluster at m/z 217.05 and 219.05 is an unambiguous, self-validating diagnostic tracer confirming that the C2-chloro group remains intact [1].
Quantitative Data Comparison
Analytical Capability
H & C NMR Spectroscopy
LC-ESI-MS (Positive Mode)
Primary Output
Regiochemistry, proton environment
Exact mass, isotopic composition
C4-H Detection
High (Distinct singlet at ~8.3–8.5 ppm)
N/A
Halogen Confirmation
Indirect (via C shift at C2, ~145 ppm)
Direct (3:1 isotopic ratio at m/z 217/219)
Cyano Confirmation
Direct (C shift at ~115 ppm)
Indirect (Neutral loss of HCN, 27 Da)
Sample Requirement
5–10 mg (Non-destructive)
< 1 g (Destructive)
Throughput
Medium (10–15 mins per 1D scan)
High (2–5 mins per LC run)
Experimental Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.
Protocol A:
H and
C NMR Acquisition
Rationale: Deuterated chloroform (CDCl
) is selected as the solvent because it lacks interfering aliphatic protons and readily dissolves the lipophilic quinoline scaffold.
Sample Preparation: Dissolve 10 mg of 2-chloro-5,7-dimethylquinoline-3-carbonitrile in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer to the
H and C frequencies. Lock the magnetic field to the deuterium signal of CDCl.
H Acquisition: Run a standard 1D proton sequence (zg30) with a minimum of 16 scans. Critical Step: Set the relaxation delay (D1) to at least 2 seconds to ensure complete longitudinal relaxation, allowing for accurate integration ratios between the methyl singlets (3H each) and the aromatic protons (1H each).
C Acquisition: Run a proton-decoupled C sequence (zgpg30) with a minimum of 512 scans to resolve the quaternary carbons (C2, C3, and the CN carbon).
Protocol B: LC-ESI-MS Analysis
Rationale: Soft ionization (ESI) prevents the premature cleavage of the labile C-Cl bond, preserving the molecular ion necessary for isotopic profiling.
Sample Preparation: Dilute the compound to a final concentration of 1
g/mL in HPLC-grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Formic acid acts as a proton source, driving the formation of the [M+H] ion.
Chromatographic Separation: Inject 2
L onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 m). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes to separate the target from any unreacted precursors (e.g., 2-chloro-5,7-dimethylquinoline-3-carbaldehyde).
MS Acquisition: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Data Validation: Extract the ion chromatogram (EIC) for m/z 217.05. Verify the presence of the m/z 219.05 peak at the exact same retention time, confirming the 3:1
Cl/Cl signature.
Orthogonal Workflow Visualization
The following diagram illustrates how these two techniques form a closed-loop validation system prior to advancing the compound into CFTR modulator synthesis.
Orthogonal analytical workflow for structural validation of the quinoline scaffold.
Conclusion
For complex heteroaromatic intermediates like 2-chloro-5,7-dimethylquinoline-3-carbonitrile, relying on a single analytical modality introduces unacceptable risk into the drug development pipeline. Mass spectrometry provides rapid, high-sensitivity confirmation of the molecular weight and the critical C2-chloro substitution via isotopic profiling. However, it is fundamentally blind to regiochemical isomerism. NMR spectroscopy fills this gap by mapping the exact spatial arrangement of the 5,7-dimethyl groups and the C4 proton. Together, they create a self-validating, authoritative dataset that ensures the integrity of downstream CFTR corrector-potentiator synthesis.
References
Knapp JM, Wood AB, Phuan PW, Lodewyk MW, Tantillo DJ, Verkman AS, Kurth MJ. "Structure-Activity Relationships of Cyanoquinolines with Corrector-Potentiator Activity in delta-F508-Cystic Fibrosis Transmembrane Conductance Regulator Protein." Journal of Medicinal Chemistry, 2012 Feb 09; 55(3):1242-51. Available at:[Link]
Comparative
Structural Confirmation of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile Derivatives: A Platform Comparison Guide
Introduction In modern drug discovery, highly functionalized quinoline scaffolds are critical intermediates. Specifically, 2-Chloro-5,7-dimethylquinoline-3-carbonitrile derivatives serve as foundational building blocks i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In modern drug discovery, highly functionalized quinoline scaffolds are critical intermediates. Specifically, 2-Chloro-5,7-dimethylquinoline-3-carbonitrile derivatives serve as foundational building blocks in the development of 1[1] and broad-spectrum 2[2].
However, synthesizing these heavily substituted heterocycles—often via Vilsmeier-Haack or multicomponent cyclization—presents a significant analytical challenge. Researchers must unambiguously confirm the precise regiochemistry of the quinoline core. Distinguishing the 5,7-dimethyl substitution pattern from potential isomers (e.g., 6,8-dimethyl) and verifying the exact placement of the chloro and carbonitrile groups requires moving beyond basic characterization. This guide objectively compares routine analytical methods against an advanced structural elucidation platform, providing actionable protocols and expected quantitative data.
Platform Comparison: Routine vs. Advanced Strategies
To confirm the structure of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile, laboratories typically employ one of two analytical strategies. While routine platforms are sufficient for monitoring reaction progress, advanced platforms are mandatory for absolute structural confirmation prior to biological assays or patent filing.
Both confirm the presence of a single chlorine atom (Cl / Cl), but HRMS eliminates false positives.
Connectivity
Basic proton/carbon counting
Heteronuclear Multiple Bond Correlation (HMBC)
1D NMR only counts atoms[3]. HMBC definitively anchors the carbonitrile group to the C3 position.
Regiochemistry
Ambiguous (Cannot prove methyl positions)
Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY definitively proves the 5,7-dimethyl regiochemistry over 6,8-isomers via spatial correlations.
Experimental Workflows & Causality (The "Why")
As an application scientist, it is crucial to understand why specific techniques are chosen rather than simply following a recipe. The structural complexity of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile demands a causal approach to analytical chemistry.
Causality in Mass Spectrometry: Why HRMS-QTOF?
The synthesis of 2-chloroquinoline-3-carbonitriles often utilizes harsh reagents like phosphorus oxychloride (POCl₃)[1]. This can lead to unexpected chlorinated byproducts or incomplete cyclization. Low-Resolution Mass Spectrometry (LRMS) provides a nominal mass, which cannot distinguish between molecules with the same integer mass but different elemental compositions. High-Resolution Quadrupole Time-of-Flight (HRMS-QTOF) measures exact mass to the fourth decimal place, proving the exact elemental composition and validating the precise isotopic ratio of the chlorine atom.
Causality in NMR Spectroscopy: Why 2D NOESY and HMBC?
The quinoline core has multiple positions for methyl substitution. A 1D ¹H NMR spectrum will show two methyl singlets and two aromatic protons, but it cannot definitively prove they are at the 5 and 7 positions[3].
The NOESY Choice: By employing 2D NOESY, we look for a through-space interaction. The highly deshielded C4 proton (a singlet around 8.5 ppm) will show a strong NOE cross-peak with the C5 methyl group. If the methyls were at C6 and C8, no such correlation would exist.
The HMBC Choice: HMBC is required to confirm the placement of the cyano group. It reveals a 3-bond (
) correlation from the C4 proton to the C3 nitrile carbon (~115 ppm), locking the functional groups into their exact positions.
Self-Validating Experimental Protocols
Protocol 1: HRMS-QTOF Exact Mass Workflow
System Suitability (Validation Check): Prior to sample injection, infuse a sodium formate calibration solution. The system is validated for acquisition only if the mass error of the calibrant peaks across the m/z 100–1000 range is < 2.0 ppm.
Sample Preparation: Dissolve 1 mg of the synthesized derivative in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in Methanol containing 0.1% Formic Acid to promote ionization.
Acquisition: Operate the QTOF in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C. Acquire data from m/z 100 to 500.
Data Processing: Extract the exact mass for the [M+H]⁺ ion. Verify that the measured mass matches the theoretical mass of C₁₂H₁₀ClN₂⁺ (217.0527 Da) within 2 ppm.
Protocol 2: 2D NMR Regiochemical Mapping
Sample Preparation & System Suitability (Validation Check): Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100% deuterated). After locking and tuning the 600 MHz spectrometer, perform a 3D gradient shim. The system is validated when the residual CHCl₃ solvent peak (7.26 ppm) exhibits a linewidth at half-height of < 1.0 Hz, ensuring sufficient resolution for long-range couplings[3].
1D Baseline Acquisition: Acquire a standard ¹H spectrum (16 scans) and ¹³C spectrum (1024 scans) to establish baseline chemical shifts.
NOESY Acquisition: Set the mixing time (
) to 300 ms. This specific timing is calibrated to capture the transient through-space dipole-dipole interactions between the C4-H and C5-CH₃ protons. Acquire with 16 scans per increment.
HMBC Acquisition: Optimize the delay for long-range J-coupling to 8 Hz (a standard for aromatic systems). This will highlight the critical 3-bond correlations linking the C4-H to both the C3-CN and C2-Cl carbons.
Quantitative Data Presentation
Below is the consolidated, expected analytical data required to unambiguously confirm the structure of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile.
Analytical Target
Technique
Expected Signal / Data Point
Structural Significance
Molecular Ion
HRMS (ESI+)
m/z 217.0527 [M+H]⁺
Confirms exact elemental formula (C₁₂H₉ClN₂).
Isotope Ratio
HRMS (ESI+)
3:1 ratio at m/z 217.0527 / 219.0498
Confirms the presence of a single Chlorine atom.
C4-Proton
¹H NMR (600 MHz)
Singlet at ~8.5 – 8.8 ppm
Highly deshielded by the adjacent C3-cyano group.
Methyl Groups
¹H NMR (600 MHz)
Two singlets at ~2.4 & 2.6 ppm
Confirms two distinct methyl environments.
C3-Carbonitrile
¹³C NMR / HMBC
~115 ppm (CN carbon)
HMBC correlation from C4-H confirms C3 position.
C2-Chloro
¹³C NMR / HMBC
~148 – 152 ppm (C2 carbon)
HMBC correlation from C4-H confirms C2 position.
Regiochemistry
2D NOESY
Cross-peak: C4-H ↔ C5-CH₃
Definitively proves the 5,7-dimethyl configuration.
Analytical Workflow Visualization
Figure 1: Analytical workflow for the structural elucidation of quinoline derivatives.
A Comparative Guide to Quinoline Synthesis: Skraup vs. Doebner-von Miller
For over a century, the quinoline scaffold has remained a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, dyes, and ligands.[1][2][3] Among the...
Author: BenchChem Technical Support Team. Date: March 2026
For over a century, the quinoline scaffold has remained a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, dyes, and ligands.[1][2][3] Among the classical methods for constructing this vital heterocyclic system, the Skraup and Doebner-von Miller syntheses are foundational, providing powerful, albeit sometimes challenging, routes to quinolines from simple aromatic amines.
This guide offers an in-depth comparative analysis of these two seminal reactions, tailored for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, practical considerations, and strategic advantages of each method, enabling an informed choice for your synthetic campaign.
The Skraup Synthesis: A Direct, Potent, yet Vigorous Approach
Discovered by Czech chemist Zdenko Hans Skraup in 1880, this reaction synthesizes quinoline itself by heating aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[4][5] The archetypal Skraup reaction is a one-pot process that, while effective, is notoriously exothermic and can become violent if not properly controlled.[4][6][7]
Mechanistic Pathway
The elegance of the Skraup synthesis lies in its sequential, acid-driven mechanism that builds the quinoline ring from fundamental starting materials. The causality behind the process is as follows:
Formation of the Electrophile: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6][7] This in-situ generation is a key feature of the reaction.
Conjugate Addition: The nucleophilic amino group of aniline attacks the β-carbon of acrolein in a Michael-type conjugate addition, forming a β-anilinopropionaldehyde intermediate.[7][8]
Electrophilic Cyclization: The strongly acidic medium protonates the aldehyde's carbonyl group, activating it for intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks this activated carbonyl, closing the second ring of the quinoline system to form a 1,2-dihydroquinoline intermediate.[6][7]
Aromatization: The final step is the oxidation of the 1,2-dihydroquinoline to the stable, aromatic quinoline ring. An external oxidizing agent, such as nitrobenzene or arsenic acid, is required for this transformation.[4][7][9] Nitrobenzene is a common choice as it can also serve as a solvent.[4][6]
Caption: Key stages of the Skraup synthesis mechanism.
Experimental Considerations and Protocol
The primary challenge in performing a Skraup synthesis is managing its high exothermicity. The addition of a moderator, such as ferrous sulfate (FeSO₄), is standard practice to ensure the reaction proceeds smoothly and safely.[7]
In a 2-liter round-bottom flask situated in a fume hood, equip a reflux condenser and a robust mechanical stirrer.
Carefully combine aniline, glycerol, and nitrobenzene in the flask.
With vigorous stirring, slowly and cautiously add concentrated sulfuric acid to the mixture. The addition is highly exothermic.
Add ferrous sulfate heptahydrate as a moderator.
Gently heat the mixture using an oil bath. The reaction will become exothermic and may boil. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[6]
After the reaction is complete, allow the mixture to cool.
Dilute the mixture with water and neutralize it carefully with a concentrated sodium hydroxide solution until strongly alkaline.
Perform steam distillation to isolate the crude quinoline. Unreacted nitrobenzene will distill first.
Separate the quinoline layer from the distillate, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.[6]
The Doebner-von Miller Synthesis: A More Versatile Modification
Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a modification that significantly expanded the scope of this quinoline synthesis. The Doebner-von Miller reaction reacts an aniline with α,β-unsaturated aldehydes or ketones, leading to a wider variety of substituted quinolines.[3][10] It is often considered an extension of the Skraup synthesis, where the acrolein intermediate is no longer generated in situ but is replaced by a pre-formed, and often more complex, unsaturated carbonyl compound.
Mechanistic Pathway
The mechanism of the Doebner-von Miller reaction is more complex and has been a subject of debate. Modern isotopic labeling studies suggest a fragmentation-recombination pathway is operative, rather than a simple linear sequence.[10][11]
Initial Adduct Formation: The reaction begins with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.
Fragmentation-Recombination: The crucial and distinguishing feature is the potential for this initial adduct to fragment into an imine and a saturated ketone. These fragments can then recombine, which explains the results of isotope scrambling experiments.[10][11]
Dimerization and Cyclization: The resulting conjugated imine can react with a second molecule of aniline. Subsequent electrophilic addition, cyclization, and proton transfers lead to a dihydroquinoline intermediate.
Aromatization: In the final step, the dihydroquinoline is oxidized to the quinoline product. Unlike the Skraup reaction, the oxidant is often generated in situ (e.g., from a Schiff base intermediate) or can be atmospheric oxygen, though external oxidants can also be used.[12]
Comparative Guide: Metal-Free vs. Metal-Catalyzed Quinoline Synthesis
[1] Executive Summary: The Green Shift in Heterocycle Construction Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads. The quinoline scaffold is a "privileged structure" in pharmacotherapy, serving...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Green Shift in Heterocycle Construction
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
The quinoline scaffold is a "privileged structure" in pharmacotherapy, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Ciprofloxacin). Historically, synthesis relied on harsh acid-mediated condensations (Skraup, Friedländer) or heavy metal catalysis (Pd, Ru, Rh).
This guide compares the modern Metal-Catalyzed Oxidative Cyclization against the emerging Metal-Free Iodine-Mediated Annulation . While transition metals offer potent C–H activation capabilities, the pharmaceutical industry's strict limits on elemental impurities (ICH Q3D guidelines) are driving a pivot toward metal-free methodologies. This document provides the data, mechanisms, and protocols necessary to choose the optimal route for your target molecule.
Transition metal catalysis, particularly using Palladium (Pd), allows for the direct functionalization of unactivated C–H bonds. The reaction typically proceeds via an aminopalladation pathway.
Key Driver: The metal center coordinates with the alkyne or alkene moiety, lowering the activation energy for nucleophilic attack by the aniline nitrogen.
Oxidant Role: Molecular Oxygen (
) or Copper salts are required to reoxidize back to the active species.
This approach utilizes molecular iodine as a mild Lewis acid and oxidant.[1] It often employs DMSO as a dual solvent/oxidant.
Key Driver: Iodine activates the carbonyl or alkene component, facilitating Schiff base formation.
Oxidant Role: DMSO acts as an oxygen surrogate (via Kornblum oxidation mechanisms) or
facilitates oxidative dehydrogenation to aromatize the dihydroquinoline intermediate.
Visualizing the Pathways (Graphviz)
Caption: Comparative mechanistic flow. Top (Red): Pd-cycle relying on redox turnover. Bottom (Green): Iodine-mediated cascade relying on oxidative aromatization.
Performance Analysis & Comparison
The following data aggregates typical results from oxidative cyclization protocols (e.g., Aniline + Cinnamyl alcohol/Ketone).
Feature
Metal-Catalyzed (Pd)
Metal-Free (/DMSO)
Verdict
Yield (Avg)
75% – 92%
70% – 89%
Draw (Substrate dependent)
Reaction Temp
100°C – 130°C
80°C – 110°C
Metal-Free (Milder)
Time
12 – 24 Hours
4 – 12 Hours
Metal-Free (Faster kinetics)
Atom Economy
Moderate (Ligands/Additives often needed)
High (Simple system)
Metal-Free
Purification
Difficult (Metal scavenging required)
Simple (Thiosulfate wash)
Metal-Free
Cost
High ( ~ $100/g)
Low ( ~ $0.10/g)
Metal-Free
Tolerance
Excellent for Halogens/Esters
Sensitive to oxidizable groups (Thiols)
Metal-Catalyzed
Critical Insight: The Impurity Factor
For drug development, Metal-Catalyzed routes pose a downstream risk. Removing Pd to <10 ppm (ICH Q3D limit) often requires expensive scavengers (SiliaMetS®) or multiple recrystallizations, lowering the effective isolated yield. Metal-Free routes eliminate this risk entirely.
Best for: Scalable synthesis, cost-sensitive projects, and avoiding heavy metals.
Reagents:
Aniline derivative (1.0 equiv)
Acetophenone or Methyl Ketone (1.2 equiv)
Catalyst/Oxidant: Molecular Iodine (
) (10-20 mol%)
Solvent: DMSO (Acts as stoichiometric oxidant)
Step-by-Step:
Setup: In a round-bottom flask, mix aniline (1.0 mmol) and the ketone (1.2 mmol).
Catalyst Addition: Add molecular iodine (
, 25 mg, ~10 mol%).
Reaction: Dissolve in DMSO (3 mL) and heat to 100°C for 4–6 hours . Monitor via TLC.
Note: The reaction mixture will turn dark brown initially.
Quench: Cool to RT. Add saturated aqueous
(Sodium Thiosulfate) solution.
Observation: The dark iodine color will fade to light yellow/clear.
Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine.
Purification: Concentrate and recrystallize from Ethanol or use column chromatography if necessary.
Decision Matrix for Researchers
Use this logic flow to select the appropriate synthetic strategy for your specific molecule.
Caption: Strategic decision tree for selecting synthetic methodology based on regulatory and chemical constraints.
References
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.[3][1][4][5][6][7][8][9][10] Link
Xu, Z., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.[11] RSC Advances. Link
Li, J., et al. (2017). Palladium-Catalyzed Oxidative Aromatization of Aliphatic Alcohols and Anilines.[2][9] Journal of Organic Chemistry.[4] Link
Batchu, H., et al. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines.[1] Organic Letters.[1][4][9] Link
Wu, X., et al. (2014). Molecular Iodine Mediated Formal [3+2+1] Cycloaddition for Direct Synthesis of Substituted Quinolines.[9] Organic Letters.[1][4][9] Link
Comparative Molecular Docking Guide: Evaluating Quinoline-Based Inhibitors Across Pathogenic and Oncological Targets
Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved drugs ranging from antimalarials to kinase inhibitors. As drug resis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved drugs ranging from antimalarials to kinase inhibitors. As drug resistance accelerates, structure-based drug design (SBDD) has shifted from empirical screening to high-throughput molecular docking and dynamic simulations.
This guide provides an objective, data-driven comparison of novel quinoline-based derivatives against standard baseline therapeutics (e.g., Chloroquine and Hydroxychloroquine). By analyzing their binding affinities across diverse targets—specifically Plasmodium falciparum Lactate Dehydrogenase (PfLDH), SARS-CoV-2 Spike-ACE2, and the skin cancer target pyrrolopyrazole (4BKY)—we establish a self-validating framework for identifying next-generation inhibitors.
To develop effective therapeutics, researchers must understand the causality behind ligand-receptor interactions. Traditional quinoline drugs like Chloroquine (CQ) competitively bind to target enzymes but are increasingly defeated by point mutations in the active site.
Comparative docking studies allow us to map novel binding mechanisms . For example, in the glycolytic enzyme PfLDH, standard CQ relies heavily on a single hydrogen bond with the ASP53 residue. Recent comparative studies demonstrate that novel quinoline derivatives (such as compounds 3j and 4m) achieve high binding free energy by interacting with non-ASP53 residues, effectively bypassing known resistance pathways 1. Similarly, in oncological targets like 4BKY, specific quinoline modifications yield sub-angstrom docking precision (RMSD < 1.0 Å), indicating highly stable, targeted inhibition 2.
Fig 1: Mechanistic pathway of PfLDH inhibition by novel quinoline derivatives bypassing ASP53.
Comparative Experimental Data
To objectively evaluate performance, we aggregate docking scores, key interacting residues, and binding mechanisms of novel quinoline derivatives compared to established reference drugs. Lower (more negative) binding energies indicate higher predicted affinity.
Data synthesized from comparative docking of quinoline backbones against pathogenic targets 13.
Compound
Target
Binding Energy (kcal/mol)
Key Interacting Residues
Binding Mechanism
Chloroquine (CQ)
SARS-CoV-2 Spike-ACE2
-5.80
Interface residues
Standard Competitive
Hydroxychloroquine
SARS-CoV-2 Spike-ACE2
-6.10
Interface residues
Standard Competitive
Derivative 4b
PfLDH
High Affinity
ASP53 + others
Enhanced Competitive
Derivative 3j
PfLDH
High Affinity
Non-ASP53
Novel / Alternative
Derivative 4m
PfLDH
High Affinity
Non-ASP53
Novel / Alternative
Analysis: While HCQ shows a marginal improvement over CQ against viral interfaces, the true breakthrough lies in derivatives 3j and 4m. By forming stable van der Waals and hydrogen bonds with residues other than the highly mutable ASP53, these novel quinolines present a self-evident solution to CQ-resistant malaria strains.
Table 2: Oncological Targets (Skin Cancer Target 4BKY)
Evaluating cytotoxic quinoline-4-carboxylic acid derivatives against pyrrolopyrazole (4BKY) 2.
Compound
Target
Docking Score (kcal/mol)
Key Interacting Residues
RMSD_refine (Å)
Ligand 1
4BKY
-8.95
GLU 87, CYS 89
< 1.00
Ligand 4
4BKY
-8.70
GLU 87, CYS 89
0.75
Analysis: Ligands 1 and 4 exhibit exceptional binding affinities. The sub-angstrom RMSD values (< 1.0 Å) confirm high spatial accuracy, meaning the predicted docking conformation is highly reliable and structurally stable.
Self-Validating Experimental Protocol: From Docking to Dynamics
A robust computational study cannot rely on static docking alone; empirical scoring functions often overestimate affinities due to rigid receptor assumptions. To ensure trustworthiness and scientific integrity , the following step-by-step methodology functions as a self-validating loop: Docking generates the hypothesis, Molecular Dynamics (MD) tests its temporal stability, and MM-PBSA quantifies the thermodynamic reality.
Fig 2: Self-validating computational workflow for evaluating quinoline-based inhibitors.
Step 1: Ligand and Protein Preparation
Causality: Raw PDB structures contain crystallographic water and lack hydrogen atoms. Removing unbound water and adding polar hydrogens prevents false steric clashes and ensures accurate electrostatic mapping.
Action: Import the target protein (e.g., PfLDH or 4BKY) into preparation software (e.g., Schrödinger Protein Preparation Wizard). Assign bond orders, create zero-order bonds to metals, and minimize energy using the OPLS3e force field. Prepare quinoline ligands using LigPrep to generate low-energy 3D conformations at physiological pH (7.4 ± 0.2).
Step 2: Receptor Grid Generation
Causality: Docking algorithms need a defined search space to sample biologically relevant conformations efficiently.
Action: Generate a bounding box (typically 20×20×20 Å) centered on the co-crystallized native ligand (e.g., NADH for PfLDH). Exclude regions outside the active site to prevent computationally expensive, non-specific surface binding.
Step 3: High-Throughput Molecular Docking
Causality: We must rank compounds based on ligand efficiency (LE) and lipophilic ligand efficiency (LLE) to identify lead-like molecules.
Action: Execute docking using tools like AutoDock Vina or SeeSAR. Utilize scoring functions (like HYDE) to calculate binding affinity based on hydrogen dehydration and hydrophobic interactions. Extract the top 5 poses based on the most negative binding energy (kcal/mol).
Step 4: Molecular Dynamics (MD) Simulations
Causality: Proteins are dynamic entities. A static docking pose may immediately unfold in an aqueous environment. MD simulations validate if the ligand-protein complex remains stable over time.
Action: Solvate the docked complex in a TIP3P water box. Neutralize the system with Na+/Cl- ions. Perform a 100 ns simulation in an NPT ensemble (constant Number of particles, Pressure, and Temperature). Monitor the Root Mean Square Deviation (RMSD) of the ligand; an RMSD fluctuation of < 2.0 Å indicates a highly stable complex.
Step 5: MM-PBSA Binding Free Energy Calculation
Causality: To correct the empirical inaccuracies of initial docking scores, we calculate the true thermodynamic binding free energy from the MD trajectory.
Action: Extract snapshots from the final 20 ns of the MD trajectory. Use Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations to account for solvent entropy and protein conformational changes, finalizing the validation of the quinoline inhibitor.
Conclusion & Strategic Outlook
Comparative docking studies reveal that the quinoline scaffold remains highly adaptable. By strategically modifying the quinoline backbone, researchers can shift the binding mechanism away from heavily mutated residues (like ASP53 in PfLDH) toward novel allosteric or alternative active-site pockets. Furthermore, the robust performance of quinoline-4-carboxylic acids against oncological targets like 4BKY underscores the scaffold's broad therapeutic utility.
For drug development professionals, utilizing the self-validating protocol (Docking → MD → MM-PBSA) ensures that only the most thermodynamically stable and mechanistically viable quinoline derivatives advance to in vitro and in vivo experimental phases.
References
Identification of a novel binding mechanism of Quinoline based molecules with lactate dehydrogenase of Plasmodium falciparum. SciSpace.1
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. 2
Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2. OSTI. 3
assessing the drug-likeness of novel quinoline derivatives
Assessing the Drug-Likeness of Novel Quinoline Derivatives: A Comparative ADMET Guide The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Drug-Likeness of Novel Quinoline Derivatives: A Comparative ADMET Guide
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from historic antimalarials (e.g., Chloroquine) to modern targeted anticancer kinase inhibitors (e.g., Lenvatinib) and antitubercular agents (e.g., Bedaquiline) [1]. However, the extensive structural functionalization required to enhance target affinity often pushes novel quinoline derivatives beyond optimal physicochemical space, leading to poor oral bioavailability and rapid metabolic clearance.
As an Application Scientist, I have structured this guide to objectively compare the drug-likeness of a hypothetical class of novel quinoline-3-carboxamides (NQC-1 and NQC-2) against established clinical standards. This guide details the causality behind our tiered assessment strategy and provides self-validating experimental protocols for rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
In-Silico Physicochemical Profiling
Before advancing to resource-intensive in-vitro assays, novel derivatives must be evaluated against Lipinski’s Rule of Five (Ro5). The Ro5 predicts oral bioavailability based on molecular weight (MW < 500 Da), lipophilicity (LogP < 5), hydrogen bond donors (HBD ≤ 5), and hydrogen bond acceptors (HBA ≤ 10) [2]. While modern drug discovery sometimes explores "beyond Ro5" space (such as the highly lipophilic Bedaquiline), strict adherence to these parameters in early development significantly reduces clinical attrition rates [3].
Table 1: Physicochemical Comparison of Quinoline Derivatives
Compound
Therapeutic Class
MW (Da)
LogP
HBD
HBA
TPSA (Ų)
Ro5 Violations
Chloroquine
Antimalarial (Standard)
319.8
4.6
1
3
28.2
0
Bedaquiline
Antitubercular (Standard)
555.5
7.3
1
4
45.3
2 (MW, LogP)
NQC-1
Novel Anticancer Lead
412.4
3.8
2
5
68.4
0
NQC-2
Novel Anticancer Lead
520.6
5.4
2
6
75.1
2 (MW, LogP)
Analysis: NQC-1 exhibits an optimal physicochemical profile, strictly adhering to the Ro5. Conversely, NQC-2 mimics the "beyond Ro5" profile of Bedaquiline. High lipophilicity (LogP > 5) often correlates with target promiscuity, poor aqueous solubility, and rapid phase I metabolism, necessitating immediate in-vitro metabolic screening.
In-Vitro ADMET Profiling Comparison
Drug-likeness extends beyond static physicochemical properties into dynamic biological interactions. We prioritize two critical barriers: intestinal absorption and hepatic clearance.
Intestinal Permeability: The Caco-2 cell line, derived from human colon carcinoma, is the industry-standard surrogate for human intestinal absorption. Differentiated Caco-2 cells form polarized monolayers with tight junctions and express relevant active efflux transporters (e.g., P-glycoprotein) [4].
Metabolic Stability: Hepatic clearance is a primary driver of poor in-vivo exposure. The Human Liver Microsomal (HLM) stability assay utilizes the substrate depletion method to calculate the intrinsic clearance (
) and half-life () of the compound [5].
Table 2: In-Vitro ADMET Performance Metrics
Compound
Caco-2 (A→B) ( cm/s)
Efflux Ratio (B→A / A→B)
HLM (min)
HLM (µL/min/mg)
Chloroquine
22.4 (High)
0.8 (Non-substrate)
> 60 (Stable)
< 15
NQC-1
14.5 (High)
1.2 (Non-substrate)
45.2 (Moderate)
30.6
NQC-2
1.2 (Low)
8.5 (P-gp Substrate)
12.4 (Unstable)
112.4
Analysis: The in-vitro data validates the in-silico predictions. NQC-2's high lipophilicity and molecular weight result in poor permeability, high P-gp efflux, and rapid metabolic degradation. NQC-1 demonstrates excellent drug-likeness, making it a viable candidate for in-vivo pharmacokinetic studies.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must operate as a self-validating system. If the internal controls fail, the entire dataset is rejected.
Causality & Validation: This assay measures both passive transcellular diffusion and active paracellular/efflux transport. Lucifer Yellow (LY), a paracellular marker, is co-incubated to verify monolayer integrity. An LY permeability of
cm/s confirms tight junction integrity, validating that the drug flux data is not an artifact of a compromised cell layer [6].
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells at a density of
cells/cm² on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and polarization.
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300
are used.
Preparation: Prepare 10 µM solutions of NQC-1 and NQC-2 in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Add 100 µM Lucifer Yellow to the dosing solution.
Dosing: Add 0.2 mL of the dosing solution to the Apical (A) chamber and 0.8 mL of blank HBSS to the Basolateral (B) chamber.
Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the B chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated HBSS.
Quantification: Analyze drug concentration via LC-MS/MS and LY concentration via fluorometry. Calculate the apparent permeability (
) using the equation: .
Protocol B: High-Throughput Human Liver Microsomal (HLM) Stability Assay
Causality & Validation: This assay evaluates Phase I metabolic degradation (primarily via CYP450 enzymes). The inclusion of a minus-NADPH control validates that degradation is specifically enzyme-mediated rather than due to chemical instability in the buffer. Reference compounds (e.g., Diclofenac for high clearance) are run in parallel to confirm the enzymatic viability of the microsome batch [7].
Step-by-Step Methodology:
Reaction Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.
Compound Addition: Spike NQC-1/NQC-2 into the mixture to a final concentration of 1 µM (keep organic solvent concentration < 0.5% to prevent enzyme inhibition).
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Self-Validation Step: For the negative control, add blank buffer instead of NADPH.
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Plot
vs. time to calculate and .
Drug-Likeness Assessment Workflow
The following diagram illustrates the logical progression of our tiered assessment strategy. Compounds must pass predefined decision gates to advance, minimizing wasted resources on non-viable scaffolds.
Caption: Tiered drug-likeness assessment workflow for novel quinoline derivatives.
Strategic Recommendations
When developing novel quinoline derivatives, it is critical to balance pharmacodynamic potency with pharmacokinetic viability. The addition of bulky, lipophilic functional groups to the quinoline core often improves target binding but severely compromises metabolic stability and solubility (as seen with NQC-2). Researchers should employ iterative lead optimization—such as introducing polar functional groups, utilizing bioisosteres, or reducing molecular weight—to drive compounds back into drug-like space before initiating in-vivo animal models.
References
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.[Link]
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC.[Link]
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC.[Link]
Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media - PMC.[Link]
Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC.[Link]
Validation
A Head-to-Head Comparison of Named Reactions for Quinoline Synthesis: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1][2][3] The st...
Author: BenchChem Technical Support Team. Date: March 2026
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1][2][3] The strategic choice of a synthetic route is paramount, as it directly influences yield, purity, regioselectivity, and overall efficiency. This guide provides a detailed, head-to-head comparison of the most prominent named reactions for quinoline synthesis, offering experimental insights to aid researchers, scientists, and drug development professionals in navigating these critical decisions.
Overview of Classical Quinoline Syntheses
The most established methods for constructing the quinoline core involve the condensation and cyclization of aniline derivatives with three-carbon synthons. While numerous variations exist, the Skraup, Doebner-von Miller, Combes, Friedländer, and Conrad-Limpach-Knorr syntheses remain the most fundamental and widely practiced.[2][4] Each method presents a unique set of advantages and limitations, dictated by starting material accessibility, reaction conditions, and the desired substitution pattern on the final quinoline product.
The Skraup Synthesis: A Classic but Harsh Route
First reported by Zdenko Hans Skraup in 1880, this reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[5][6]
Mechanism Deep Dive:
The reaction initiates with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[5][7] The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of this intermediate to the aromatic quinoline.[5][8]
Caption: Mechanism of the Skraup Quinoline Synthesis.
Synthetic Utility & Scope:
The Skraup synthesis is primarily used for producing unsubstituted or simply substituted quinolines.[4] However, it is notoriously exothermic and can be violent if not controlled, often requiring moderators like ferrous sulfate.[5][6] The harsh acidic conditions and high temperatures limit its application with sensitive functional groups. Yields can be variable, and purification from tarry byproducts is often required.[4]
The Doebner-von Miller Reaction: A More Versatile Variation
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be prepared in situ from aldehydes or ketones via an aldol condensation.[9][10] This allows for the synthesis of a wider range of substituted quinolines.[11]
Mechanism Deep Dive:
The mechanism is debated but is generally believed to proceed through a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[9][12] This is followed by an acid-catalyzed cyclization onto the aromatic ring, dehydration, and subsequent oxidation to furnish the quinoline product.[12]
Caption: Experimental Workflow for the Doebner-von Miller Reaction.
Synthetic Utility & Scope:
This method offers greater flexibility than the Skraup synthesis for introducing substituents, particularly at the 2- and 4-positions.[11] However, it still requires strong acid catalysts and can suffer from polymerization of the carbonyl compounds, leading to low yields and complex reaction mixtures that necessitate laborious purification. Modern variations using milder catalysts like scandium(III) triflate or operating under solvent-free conditions aim to address these drawbacks.[9]
The Combes Synthesis: Access to 2,4-Disubstituted Quinolines
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aromatic amine with a 1,3-diketone.[13][14]
Mechanism Deep Dive:
The reaction begins with the formation of a Schiff base from the aniline and one of the diketone's carbonyl groups, which then tautomerizes to a more stable enamine intermediate.[13][14] Under strong acidic conditions (e.g., concentrated H₂SO₄), the enamine undergoes an intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step.[14] Subsequent dehydration and aromatization yield the final quinoline product.[13][15]
Caption: Decision workflow for selecting a quinoline synthesis method.
Conclusion
While modern techniques continue to emerge, the classical named reactions for quinoline synthesis remain indispensable tools for chemists. The Friedländer synthesis offers superior regiocontrol and milder conditions, contingent on precursor availability. The Combes and Doebner-von Miller reactions provide access to diversely substituted quinolines but can present challenges with regioselectivity and reaction control. The Conrad-Limpach-Knorr synthesis stands out for its unique ability to selectively produce valuable 2- and 4-quinolone isomers. Finally, the Skraup synthesis, despite its harshness, remains a viable option for preparing the parent quinoline core from basic feedstocks. A thorough understanding of the mechanisms, scope, and limitations of each reaction is crucial for the successful design and execution of synthetic routes toward novel quinoline-based molecules.
References
Wikipedia. Combes quinoline synthesis. Available from: [Link]
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 2012, 44, 389-392. Available from: [Link]
Taylor & Francis Online. A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Available from: [Link]
Scribd. Friedländer Synthesis Mechanism Overview. Available from: [Link]
Wikipedia. Friedländer synthesis. Available from: [Link]
RSC Publishing. Recent advances in the synthesis of quinolines: a review. Available from: [Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
Wikipedia. Combes quinoline synthesis. Available from: [Link]
IJRSI. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Available from: [Link]
Bentham Science Publishers. Quinoline: Synthesis to Application. Available from: [Link]
ResearchGate. Combes quinoline synthesis. Available from: [Link]
Wikipedia. Skraup reaction. Available from: [Link]
Wikipedia. Conrad–Limpach synthesis. Available from: [Link]
Wikipedia. Doebner–Miller reaction. Available from: [Link]
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available from: [Link]
SlideShare. Preparation and Properties of Quinoline. Available from: [Link]
Organic Chemistry. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]
SynArchive. Doebner-Miller Reaction. Available from: [Link]
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. J. Org. Chem. 2006, 71, 17, 6637–6640. Available from: [Link]
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank 2020, 2020(4), M1172. Available from: [Link]
ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]
SynArchive. Conrad-Limpach Synthesis. Available from: [Link]
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]
Scientiae Radices. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Available from: [Link]
Scribd. Methods for Quinoline Synthesis. Available from: [Link]
ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available from: [Link]
Organic Chemistry Portal. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Available from: [Link]
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS No. 917747-10-5).
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS No. 917747-10-5). Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this protocol is synthesized from established principles of chemical waste management and data from structurally analogous chlorinated quinoline and nitrile compounds. The core directive is to treat this chemical as a hazardous waste, ensuring the highest standards of safety and environmental stewardship.[1]
This document is intended for researchers, scientists, and drug development professionals who handle this or similar chemical intermediates. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring full regulatory compliance.
Hazard Assessment and Risk Profile
2-Chloro-5,7-dimethylquinoline-3-carbonitrile belongs to the quinoline class of heterocyclic compounds and contains both a chlorinated substituent and a nitrile group. While specific toxicological data is not available, the hazards can be inferred from similar molecules.
Chlorinated Quinolines: Analogous compounds like 2-Chloro-4,8-dimethylquinoline are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2]
Nitrile Compounds: Nitriles as a class can be toxic. A significant risk is the potential for the release of highly toxic gases, such as hydrogen cyanide, under acidic conditions or during thermal decomposition.
Combustion Products: In the event of a fire, thermal decomposition may produce hazardous gases including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride.[3]
Based on this analysis, the compound must be handled with care, assuming it is an irritant and potentially toxic.
Table 1: Chemical Profile and Inferred Hazard Summary
Should not be released into the environment. Do not let product enter drains.[3]
| Primary Disposal Route | Incineration via an approved hazardous waste disposal plant. |[2][3][5] |
Immediate Safety and Handling Protocols
Proper disposal begins with safe handling. Before any disposal-related activities, the following precautions are mandatory.
Personal Protective Equipment (PPE)
All handling of the compound and its waste must be performed while wearing appropriate PPE to minimize exposure risk.
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[6]
Body Protection: A laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.[1]
Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator should be used.[1]
Emergency Procedures
Spill: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable, closed container for disposal.[2][3] Ensure the area is well-ventilated. For large spills, evacuate the area and consult with your institution's Environmental Health and Safety (EHS) department.[7]
Exposure:
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
Step-by-Step Disposal Protocol
The primary and only recommended method for the disposal of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile is through a licensed hazardous waste disposal company.[5] This ensures the material is handled and destroyed in compliance with all federal, state, and local regulations.
Step 1: Waste Characterization and Segregation
Proper segregation is the foundation of safe chemical waste management. Never mix this waste with other chemical streams unless explicitly authorized by your EHS department.[1]
Solid Waste: This includes the pure compound, contaminated weigh boats, paper towels, gloves, and other disposable labware. These items should be collected in a dedicated solid waste container.
Liquid Waste: This includes unused solutions or reaction mixtures containing the compound. Collect this in a separate, dedicated liquid waste container. Note that chlorinated solvents must often be segregated from non-chlorinated solvents; consult your institutional guidelines.[7]
Sharps Waste: Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container.
Step 2: Containerization and Labeling
The choice of waste container is critical for preventing leaks and ensuring safe transport.[5]
Container Selection: Use only approved hazardous waste containers, typically made of high-density polyethylene (HDPE) or glass for liquids, and robust, lined containers for solids.[5]
Filling: Do not overfill containers. A safe maximum is 80-90% of the container's capacity to allow for expansion.[7][8]
Labeling: The container must be clearly and securely labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "2-Chloro-5,7-dimethylquinoline-3-carbonitrile Waste"
The specific contents (e.g., "Solid waste contaminated with...")
The primary hazards (e.g., "Irritant," "Toxic")
The date accumulation started.
Step 3: Temporary On-Site Storage
Store waste containers in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility.[8] The storage location should be well-ventilated, and containers for liquids should be kept within secondary containment.[7]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through official, approved channels.
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for managing the hazardous waste program. Contact them to schedule a waste pickup.[1]
Provide Documentation: Be prepared to provide the EHS team with the Safety Data Sheet (if available) or at least the full chemical name and hazard information for the waste. This is crucial for the vendor to plan for safe transport and destruction.[5]
Step 5: Documentation and Record-Keeping
Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is a legal requirement and part of the "cradle-to-grave" responsibility for waste generators.[5] Records should include the chemical name, quantity, and date of disposal pickup.[5]
Decontamination Procedures
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The solvent rinsate must be collected and disposed of as hazardous liquid waste. After the initial rinse, the glassware can typically be washed using standard laboratory procedures.
Work Surfaces: Decontaminate benches and fume hood surfaces by wiping with a cloth dampened with a suitable solvent, followed by a soap and water wash. All wipes must be disposed of as solid hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile.
Caption: Disposal workflow for 2-Chloro-5,7-dimethylquinoline-3-carbonitrile.
References
BuyersGuideChem. 2-Chloro-5,7-dimethylquinoline-3-carbonitrile | 917747-10-5. Available from: [Link]
CP Lab Safety. Nitriles Waste Compatibility. Available from: [Link]
United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. Available from: [Link]
Technion - Israel Institute of Technology. Chemical Waste Management Guide. Available from: [Link]
ResearchGate. Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Available from: [Link]
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]
PubMed. Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Available from: [Link]
Google Patents. US4398916A - Process for purification of quinoline yellow.
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available from: [Link]
National University of Singapore, Department of Chemistry. Disposal of Waste Solvents. Available from: [Link]
Semantic Scholar. Quinoline derivative preparation method. Available from: [Link]
AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Available from: [Link]
SSLC.gov. Chlorine - Safety Data Sheet. Available from: [Link]
MDPI. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]
Immediate Hazard Profile:
This compound presents a dual-threat profile : acute toxicity via ingestion/inhalation and potential for liberating hazardous gases (HCN, HCl) under thermal or acidic stress.[1][2] It is a halogenated heterocyclic nitrile; treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology proves otherwise.[1][2]
May cause respiratory irritation.[1][6][8][11][14]
Chemical Hazard Analysis & Risk Assessment
As scientists, we do not simply follow rules; we understand the why behind the risk.[2] The danger of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile lies in its functional groups:
The Quinoline Core: A planar, lipophilic structure that facilitates intercalation into DNA and rapid absorption through biological membranes.[1] This increases the systemic risk if skin contact occurs.[1]
The Nitrile Moiety (-CN): While stable under neutral conditions, metabolic oxidation or exposure to strong acids can liberate cyanide ions (
), inhibiting cytochrome c oxidase.[1][2] Fire scenarios release Hydrogen Cyanide (HCN) gas.[2]
The Chlorine Substituent: Adds to the lipophilicity and, upon thermal decomposition, releases Hydrogen Chloride (HCl), a corrosive gas that damages lung tissue.[2]
Operational Risk Verdict:
Primary Risk: Inhalation of dust during weighing and transfer.[1]
Secondary Risk: Dermal absorption through contaminated surfaces.[1]
Critical Control Point: Engineering controls (Fume Hood) are non-negotiable.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Research Scale (<10g) handling. Scale-up requires a re-evaluation of respiratory protection (e.g., PAPR).[1][2]
Protection Zone
Required Equipment
Technical Justification
Respiratory
Fume Hood (Face Velocity: 80-100 fpm)
Primary barrier.[1][2] The compound is a respiratory irritant (H335).[2][11][13]
Secondary Respiratory
N95 or P100 Respirator
Required only if handling outside a hood (not recommended) or during spill cleanup.
Dermal (Hands)
Double Nitrile Gloves (Min 0.11mm thickness)
Outer Glove: Protects against incidental contact.[2] Inner Glove: Barrier against permeation if outer glove is compromised.[1] Note: If using DCM as a solvent, use Silver Shield® liners.[2]
Ocular
Chemical Splash Goggles (ANSI Z87.1)
Safety glasses are insufficient due to the risk of fine dust bypassing side shields.[2]
Body
Lab Coat (Tyvek® preferred)
Tyvek provides better particulate holdout than cotton. Cotton coats can trap toxic dust in fibers.[1]
Operational Handling Protocol
Phase 1: Preparation & Weighing
Step 1: Verify Fume Hood certification is current.[1] Clear the sash area of clutter to ensure laminar flow.[1]
Step 2: Place an analytical balance inside the hood. If the balance cannot be moved, use a tarred transfer vessel (glass vial with cap) to transport the solid.[2]
Step 3: Lay down a black surface mat or dark paper inside the hood.[1]
Why? This compound is likely a white/off-white powder.[1][2] A dark background makes spilled dust immediately visible for cleanup.[1]
Phase 2: Solubilization & Transfer
Step 1: Add solvent (e.g., DMSO, Methanol) slowly to the solid.[2]
Caution: Exothermic solvation can aerosolize the powder.[1]
Step 2: Once in solution, the respiratory risk decreases, but the dermal risk increases (enhanced permeability).[2]
Step 3: Wipe the exterior of the reaction vessel with a solvent-dampened Kimwipe before removing it from the hood.[1] Treat this Kimwipe as hazardous waste.
Phase 3: Workflow Visualization
Figure 1: Safe handling workflow ensuring containment from weighing to disposal.
Standard Sharps Container. Incineration is required.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17039802, 2-chloro-5,7-dimethylquinoline-3-carbonitrile.[1][2] Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles.[1] Retrieved from [Link][2]